6-Amino-2-bromo-3-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-bromo-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESUDZIADGQZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346372 | |
| Record name | 6-Amino-2-bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-85-7 | |
| Record name | 6-Amino-2-bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-bromo-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Amino-2-bromo-3-methylbenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization methods for 6-Amino-2-bromo-3-methylbenzoic acid. Due to the limited availability of direct experimental data, this guide consolidates information from analogous reactions and predictive models to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Synthesis Pathway
The proposed synthesis of this compound is a three-step process commencing with the commercially available 3-methylbenzoic acid. The pathway involves an initial bromination, followed by nitration, and concluding with the reduction of the nitro group to the desired amine.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-methylbenzoic Acid
This procedure is adapted from established methods for the bromination of substituted benzoic acids.
Reaction: 3-Methylbenzoic Acid + Br₂ --(FeBr₃)--> 2-Bromo-3-methylbenzoic Acid
Materials:
-
3-Methylbenzoic Acid
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium thiosulfate solution (Na₂S₂O₃)
-
Sodium bicarbonate solution (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-methylbenzoic acid in the chosen inert solvent.
-
Add a catalytic amount of FeBr₃ to the solution.
-
Slowly add a stoichiometric amount of bromine dissolved in the same solvent from the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with a saturated solution of sodium bicarbonate, and then with brine.
-
Acidify the combined aqueous layers with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-3-methylbenzoic acid.
Step 2: Synthesis of 2-Bromo-6-nitro-3-methylbenzoic Acid
This nitration protocol is based on general methods for the nitration of aromatic compounds.
Reaction: 2-Bromo-3-methylbenzoic Acid + HNO₃ --(H₂SO₄)--> 2-Bromo-6-nitro-3-methylbenzoic Acid
Materials:
-
2-Bromo-3-methylbenzoic Acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to 2-Bromo-3-methylbenzoic acid with constant stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
The crude 2-Bromo-6-nitro-3-methylbenzoic acid can be purified by recrystallization.
Step 3: Synthesis of this compound
The reduction of the nitro group is a standard transformation, with tin(II) chloride being a common and effective reagent.
Reaction: 2-Bromo-6-nitro-3-methylbenzoic Acid + SnCl₂·2H₂O --(HCl/Ethanol)--> this compound
Materials:
-
2-Bromo-6-nitro-3-methylbenzoic Acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide solution (NaOH)
Procedure:
-
Dissolve 2-Bromo-6-nitro-3-methylbenzoic acid in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and wash the precipitate with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the this compound by recrystallization.
Characterization Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available |
| Solubility | Expected to be soluble in organic solvents |
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | d | 1H | H-5 |
| ~6.8 | d | 1H | H-4 |
| ~5.5 | br s | 2H | -NH₂ |
| ~2.3 | s | 3H | -CH₃ |
| ~12.5 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~168 | -COOH |
| ~148 | C-6 (C-NH₂) |
| ~135 | C-3 (C-CH₃) |
| ~130 | C-5 |
| ~120 | C-4 |
| ~115 | C-2 (C-Br) |
| ~110 | C-1 |
| ~20 | -CH₃ |
Table 3: Expected FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretch (amine) |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 1700-1680 | Strong | C=O stretch (carboxylic acid) |
| 1620-1580 | Medium | N-H bend (amine) |
| 1300-1200 | Strong | C-O stretch (carboxylic acid) |
| 850-550 | Medium | C-Br stretch |
Table 4: Expected Mass Spectrometry Data (EI)
| m/z Value | Interpretation |
| 230/232 | Molecular ion peak (M⁺, M+2 due to Br isotope) |
| 213/215 | Loss of -OH |
| 185/187 | Loss of -COOH |
| 151 | Loss of Br |
| 106 | Loss of Br and -COOH |
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for the synthesis and characterization.
Caption: Logical flow of the characterization process.
This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the proposed reaction conditions and validate the predicted characterization data through rigorous experimentation.
An In-depth Technical Guide on 6-Amino-2-bromo-3-methylbenzoic acid
Disclaimer: Publicly available scientific literature and data for 6-Amino-2-bromo-3-methylbenzoic acid (CAS No. 147149-85-7) are exceptionally scarce. This guide summarizes the limited information available for the specified compound and provides context from more thoroughly documented, structurally related isomers. The experimental protocols and diagrams presented are generalized representations based on common practices in medicinal chemistry and should not be interpreted as established procedures for this specific molecule.
Core Compound Identification and Properties
While information is sparse, the definitive Chemical Abstracts Service (CAS) number for this compound has been identified as 147149-85-7. Its basic chemical properties, primarily sourced from chemical suppliers, are outlined below. For comparative purposes, properties of related, more extensively documented isomers are also presented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 147149-85-7 | |
| Molecular Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| Appearance | Solid (form) | |
| SMILES | O=C(O)C1=C(N)C=CC(C)=C1Br | |
| InChI | 1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| InChI Key | DESUDZIADGQZIJ-UHFFFAOYSA-N |
Table 2: Comparative Physicochemical Properties of Related Isomers
| Property | 6-Amino-3-bromo-2-methylbenzoic acid | 2-Amino-3-bromo-5-methylbenzoic acid |
| CAS Number | 124341-06-6[1] | 13091-43-5[2] |
| Molecular Formula | C₈H₈BrNO₂[1] | C₈H₈BrNO₂[2] |
| Molecular Weight | 230.06 g/mol [1] | 230.06 g/mol [2] |
| Melting Point | Not available | 204-208 °C[2] |
| Boiling Point | 346.4±42.0°C (Predicted) | Not available |
| Appearance | Solid | Solid[2] |
Synthesis and Experimental Protocols
Detailed, validated experimental protocols for the synthesis of this compound are not available in the public domain. However, based on general organic chemistry principles and synthesis routes for analogous compounds found in patent literature, a plausible synthetic approach can be outlined. The following represents a generalized workflow and should be considered illustrative rather than a definitive protocol.
General Synthetic Workflow for Brominated Aminobenzoic Acids:
A common strategy for the synthesis of compounds with this structural motif involves the bromination of an appropriate aminomethylbenzoic acid precursor. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity of the bromination.
Illustrative Experimental Protocol:
-
Starting Material Preparation: The synthesis would likely commence with a suitable aminomethylbenzoic acid.
-
Bromination: The precursor would be dissolved in a suitable solvent (e.g., a halogenated solvent like dichloromethane or chloroform). A brominating agent, such as N-bromosuccinimide (NBS), would be added, often in the presence of a catalyst or initiator. The reaction might be carried out under specific temperature and light conditions to facilitate the desired substitution pattern.
-
Work-up and Purification: Following the reaction, the mixture would be quenched, and the organic product extracted. Purification would likely be achieved through techniques such as recrystallization or column chromatography to isolate the desired isomer.
Below is a conceptual workflow diagram for the synthesis of a generic brominated aminobenzoic acid.
Applications in Research and Drug Development
Specific biological activities or applications for this compound have not been reported. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry. Aminobenzoic acid derivatives are common building blocks in the synthesis of a variety of heterocyclic compounds, some of which exhibit potent biological activities.
For instance, the related compound, 2-Amino-3-bromo-5-methylbenzoic acid, is noted for its use in synthesizing quinazolinones, a class of compounds with known anti-inflammatory and antimicrobial properties[3]. It is plausible that this compound could serve a similar role as a scaffold for creating novel chemical entities for biological screening.
The general workflow for utilizing such a compound in a drug discovery context is illustrated below.
Signaling Pathways
There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Research into the biological effects of this specific compound appears to be unpublished.
Conclusion
This compound is a chemical entity for which there is a significant lack of publicly available scientific data. While its fundamental properties can be inferred from supplier information, its synthesis, biological activity, and potential applications remain largely unexplored in the scientific literature. Based on the known utility of structurally similar compounds, it holds potential as a building block for the synthesis of novel compounds with potential therapeutic applications. However, any such applications would require substantial future research and validation. Researchers interested in this compound should be prepared to undertake foundational research, including the development and validation of synthetic routes and comprehensive biological screening.
References
Spectroscopic Analysis of 6-Amino-2-bromo-3-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the spectroscopic data for 6-Amino-2-bromo-3-methylbenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands. To offer a comparative reference, experimental ¹H NMR data for the closely related isomer, 2-bromo-3-methylbenzoic acid, is also included. Detailed, generalized experimental protocols for acquiring NMR, IR, and MS data for aromatic carboxylic acids are provided to guide researchers in their analytical workflows.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. Accurate characterization of such molecules is paramount, and spectroscopic techniques such as NMR, IR, and MS are indispensable for confirming chemical structure and purity. This guide aims to provide a foundational dataset and methodological framework for the spectroscopic analysis of this compound.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈BrNO₂
-
Molecular Weight: 230.06 g/mol
-
CAS Number: 1156838-26-4
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. Predicted ¹H NMR Data for this compound
The following table summarizes the predicted proton NMR chemical shifts. These values are estimated based on the electronic environment of the protons.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.0-7.2 | Doublet | 1 | Aromatic H (C4-H) |
| ~ 6.6-6.8 | Doublet | 1 | Aromatic H (C5-H) |
| ~ 4.5-5.5 (broad) | Singlet | 2 | Amino (-NH₂) |
| ~ 2.2-2.4 | Singlet | 3 | Methyl (-CH₃) |
| ~ 11.0-13.0 (broad) | Singlet | 1 | Carboxylic Acid (-COOH) |
2.1.2. Experimental ¹H NMR Data for 2-bromo-3-methylbenzoic acid (for comparison)
For comparative purposes, the experimental ¹H NMR data for the related isomer, 2-bromo-3-methylbenzoic acid, is presented below. Note the absence of the amino group and the different substitution pattern will alter the chemical shifts.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.70 | Triplet | 3.9 | Aromatic H |
| 7.42 | Doublet | 7.2 | Aromatic H |
| 7.29 | Triplet | 7.6 | Aromatic H |
| 2.49 | Singlet | - | Methyl (-CH₃) |
2.1.3. Predicted ¹³C NMR Data for this compound
The predicted carbon-13 NMR chemical shifts are outlined below.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170-175 | Carboxylic Acid (C=O) |
| ~ 145-150 | Aromatic C-NH₂ |
| ~ 135-140 | Aromatic C-Br |
| ~ 130-135 | Aromatic C-H |
| ~ 125-130 | Aromatic C-CH₃ |
| ~ 115-120 | Aromatic C-H |
| ~ 110-115 | Aromatic C-COOH |
| ~ 20-25 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-3500 (broad) | N-H Stretch | Amino group (-NH₂) |
| 2500-3300 (broad) | O-H Stretch | Carboxylic acid (-COOH) |
| 1680-1710 | C=O Stretch | Carboxylic acid carbonyl |
| 1600-1650 | N-H Bend | Amino group |
| 1450-1600 | C=C Stretch | Aromatic ring |
| 1210-1320 | C-O Stretch | Carboxylic acid |
| 1000-1100 | C-N Stretch | Amino group |
| 600-800 | C-Br Stretch | Bromo substituent |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
2.3.1. Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 230/232 | Molecular ion peak [M]⁺, showing the isotopic pattern for one bromine atom. |
| 213/215 | Loss of OH group from the carboxylic acid. |
| 185/187 | Loss of COOH group. |
| 106 | Loss of Br and COOH groups. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid aromatic carboxylic acids.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide provides a foundational set of predicted and comparative spectroscopic data for this compound, along with standardized methodologies for its analysis. While direct experimental data remains elusive in publicly accessible domains, the information presented herein serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling preliminary characterization and guiding further empirical investigation. The provided protocols offer a robust starting point for obtaining high-quality spectroscopic data for this and related compounds.
Chemical structure and IUPAC name of 6-Amino-2-bromo-3-methylbenzoic acid
An In-Depth Technical Guide to 6-Amino-2-bromo-3-methylbenzoic Acid
This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and known properties of this compound. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
The chemical structure is as follows:
Chemical Formula: C₈H₈BrNO₂[1]
SMILES String: O=C(O)C1=C(N)C=CC(C)=C1Br[1]
InChI Key: DESUDZIADGQZIJ-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| Molecular Weight | 230.06 g/mol | [1] |
| Empirical Formula | C₈H₈BrNO₂ | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 1156838-26-4 (for 2-Amino-6-bromo-3-methylbenzoic acid isomer) | |
| PubChem Substance ID | 329827091 | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| WGK | WGK 3 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential route for the synthesis of this compound involves the nitration of 2-bromo-3-methylbenzoic acid followed by the reduction of the nitro group to an amine.
Step 1: Bromination of m-Toluic Acid The synthesis could start from m-toluic acid, which is first brominated to yield 2-bromo-3-methylbenzoic acid.
Step 2: Nitration of 2-Bromo-3-methylbenzoic acid The resulting 2-bromo-3-methylbenzoic acid can then be nitrated to introduce a nitro group onto the aromatic ring, likely at the 6-position due to directing effects of the existing substituents.
Step 3: Reduction of the Nitro Group The final step would be the reduction of the nitro group to an amino group, yielding the target compound, this compound.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in peer-reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. Related substituted aminobenzoic acids are recognized as valuable building blocks in medicinal chemistry for the synthesis of various heterocyclic compounds with potential therapeutic applications. For instance, derivatives of other bromo-substituted anthranilic acids have been investigated for anti-inflammatory, anticonvulsant, and antimicrobial activities. However, the specific biological role of this compound remains to be elucidated.
Conclusion
This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and drug discovery. While its fundamental physicochemical properties are documented, detailed experimental protocols for its synthesis and information on its biological activity are not yet publicly available. The proposed synthetic pathway offers a logical approach for its preparation, which can be optimized by researchers in the field. Further studies are required to explore the potential therapeutic applications and biological mechanisms of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 6-Amino-2-bromo-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Amino-2-bromo-3-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on its known physicochemical properties, predicted behavior based on its chemical structure, and detailed experimental protocols for determining its solubility and stability profiles.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier and database entries.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂[1][2] |
| Molecular Weight | 230.06 g/mol [1] |
| Appearance | Solid[2] |
| IUPAC Name | This compound[1] |
| InChI Key | DESUDZIADGQZIJ-UHFFFAOYSA-N[2] |
| SMILES String | O=C(O)C1=C(N)C=CC(C)=C1Br |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The structure of this compound, containing both a hydrophilic amino group and a carboxylic acid, along with a lipophilic bromo-methyl substituted benzene ring, suggests a pH-dependent solubility profile. It is expected to be poorly soluble in neutral aqueous media but should exhibit increased solubility in acidic and basic solutions due to the formation of the corresponding salts. Solubility in various organic solvents is also anticipated.
To precisely quantify its solubility, standardized experimental protocols are necessary. The two most common types of solubility measurements are kinetic and thermodynamic solubility.
Experimental Protocols for Solubility Determination
2.1.1. Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to determine the concentration at which a compound precipitates from a solution when rapidly transitioning from a high-concentration organic solvent stock (typically DMSO) to an aqueous buffer.[3][4][5][6] This method is useful for identifying potential solubility issues early on.[4][6]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a specified aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well, causing the compound to potentially precipitate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[5]
-
Incubation: Shake the plate for a defined period (e.g., 1.5-2 hours) at a constant temperature (e.g., 25°C).[5][7]
-
Precipitate Detection: Determine the concentration at which precipitation occurs using methods like turbidimetry (nephelometry), which measures light scattering from undissolved particles.[4][7]
-
Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using LC-MS or UV-Vis spectroscopy against a standard curve.[6][8]
2.1.2. Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is considered the "gold standard" as it measures the concentration of a compound in a saturated solution at equilibrium.[3][4][9] This is a more time-consuming but accurate representation of a compound's true solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, simulated gastric fluid, simulated intestinal fluid, ethanol, methanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve.
Visualization of Solubility Determination Workflow
Caption: General workflow for kinetic and thermodynamic solubility determination.
Data Presentation
Quantitative solubility data should be summarized as shown in Table 2.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | Thermodynamic | ||
| PBS (pH 5.0) | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Kinetic | ||
| SGF (pH 1.2) | 37 | Thermodynamic | ||
| SIF (pH 6.8) | 37 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Acetonitrile | 25 | Thermodynamic | ||
| DMSO | 25 | Thermodynamic |
Stability Profile
Stability testing is crucial for identifying potential degradation products, establishing shelf-life, and determining appropriate storage conditions.[10] A forced degradation (stress testing) study is the primary method to investigate the intrinsic stability of a compound.[10][11] This involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[11] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels.[11]
Potential degradation pathways for this compound include:
-
Hydrolysis: The amide bond is generally stable, but the carboxylic acid and amino groups can be affected by extreme pH.
-
Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation.
-
Photolysis: Aromatic compounds can be sensitive to light, leading to photodegradation.
-
Thermal Degradation: High temperatures can induce decarboxylation or other forms of decomposition.[12]
Experimental Protocol for Forced Degradation Study
A stability-indicating analytical method, typically reverse-phase HPLC, must be developed to separate the parent compound from all potential degradation products.[13]
Methodology:
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M to 1.0 M HCl.[11]
-
Heat the solution (e.g., at 60-80°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base, and dilute it to the target concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M to 1.0 M NaOH.[11]
-
Maintain the solution at room temperature or heat gently for a specified time.
-
At each time point, withdraw a sample, neutralize it with a suitable acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[11]
-
Keep the solution at room temperature for a specified time, protected from light.
-
At each time point, withdraw a sample, dilute, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C, or higher, but below the melting point).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[11][14]
-
Simultaneously, store a control sample, protected from light, under the same temperature conditions.
-
After the exposure period, prepare both the light-exposed and dark control samples for HPLC analysis.
-
Visualization of Forced Degradation Workflow
Caption: Workflow for a forced degradation (stress testing) study.
Data Presentation
The results of the forced degradation study should be compiled in a clear, tabular format.
Table 3: Summary of Forced Degradation Study for this compound
| Stress Condition | Parameters | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |
| Control | N/A | ||||
| Acid Hydrolysis | 1 M HCl, 80°C, 24h | ||||
| Base Hydrolysis | 1 M NaOH, 60°C, 8h | ||||
| Oxidation | 30% H₂O₂, RT, 24h | ||||
| Thermal (Solid) | 105°C, 72h | ||||
| Photolytic (Solid) | ICH Q1B | ||||
| Photolytic (Solution) | ICH Q1B |
RRT = Relative Retention Time
Conclusion
References
- 1. 6-Amino-3-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 15885809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. onyxipca.com [onyxipca.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. akjournals.com [akjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Reactivity of the Amino and Bromo Groups in 6-Amino-2-bromo-3-methylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed analysis of the chemical reactivity of the amino (-NH₂) and bromo (-Br) functional groups in 6-Amino-2-bromo-3-methylbenzoic acid. The content is structured to offer a predictive understanding of the molecule's behavior in various chemical transformations, which is crucial for its application in synthetic chemistry and drug discovery.
Introduction and Electronic Profile
This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a methyl group, an amino group, and a bromine atom. The relative positioning of these substituents dictates the electronic and steric environment of the reactive sites, thereby influencing the reactivity of the amino and bromo groups.
-
Amino Group (-NH₂): An activating, ortho-, para-directing group due to the +M (mesomeric) effect of the nitrogen lone pair. It is a strong nucleophile and a site for electrophilic attack.
-
Bromo Group (-Br): A deactivating, ortho-, para-directing group. It has a -I (inductive) effect and a +M effect, with the inductive effect being dominant. The C-Br bond is a key site for metal-catalyzed cross-coupling reactions.
-
Carboxylic Acid (-COOH): A deactivating, meta-directing group due to its -I and -M effects. It is also an acidic proton source.
-
Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group due to hyperconjugation and a +I effect.
The interplay of these electronic effects suggests that the amino group will be highly susceptible to electrophilic reagents, while the bromo group will be the primary site for palladium-catalyzed cross-coupling reactions. The steric hindrance from the adjacent methyl and carboxylic acid groups can also influence the accessibility of the bromo and amino groups, respectively.
Reactivity of the Amino Group
The amino group in this compound is a versatile functional handle for a variety of chemical transformations.
Acylation
The amino group can be readily acylated to form amides using acylating agents like acyl chlorides or anhydrides.[1] This reaction is often used to protect the amino group or to introduce new structural motifs.
Generalized Experimental Protocol: Acylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM) containing a non-nucleophilic base (e.g., pyridine, triethylamine, 2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the acylation of the amino group.
Diazotization and Subsequent Reactions
The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[2] These diazonium salts are versatile intermediates that can be transformed into a wide range of functional groups through Sandmeyer-type reactions.[3][4]
Generalized Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Suspend this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., H₂SO₄, HCl) at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
For a Sandmeyer reaction, add the diazonium salt solution to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) and heat as required.
-
Cool the reaction mixture and extract the product.
-
Purify the product by appropriate methods.
Reactivity of the Bromo Group
The bromo group is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), a boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon, Nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water, toluene).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[7][8]
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox or Schlenk line, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu, K₃PO₄, 1.5-2 equivalents).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 90-110 °C for 6-24 hours.
-
Monitor the reaction progress by an appropriate method (TLC, GC-MS, LC-MS).
-
Upon completion, cool the mixture, filter through celite to remove catalyst residues, and concentrate.
-
Purify the product via column chromatography.
Data Presentation: Summary of Reactivity
The following table summarizes the expected reactivity and typical conditions for the functionalization of the amino and bromo groups.
| Functional Group | Reaction Type | Reagents | Catalyst/Conditions | Expected Outcome |
| **Amino (-NH₂) ** | Acylation | Acyl chloride, Anhydride | Base (Pyridine, Et₃N), 0 °C to RT | Amide formation |
| Diazotization | NaNO₂, aq. Acid | 0-5 °C | Diazonium salt | |
| Sandmeyer Reaction | Cu(I) salt (CuX) | Heat | Replacement of -N₂⁺ with -X | |
| Bromo (-Br) | Suzuki Coupling | Boronic acid/ester, Base | Pd(0) catalyst, 80-100 °C | C-C bond formation |
| Buchwald-Hartwig | Amine, Strong Base | Pd(0) catalyst, Ligand, 90-110 °C | C-N bond formation |
Selective Functionalization Strategy
The distinct reactivity of the amino and bromo groups allows for selective functionalization.
-
To functionalize the amino group: Employ electrophilic reagents under conditions that do not favor palladium catalysis (e.g., low temperatures, no palladium source). Acylation or diazotization are prime examples.
-
To functionalize the bromo group: Utilize palladium-catalyzed cross-coupling conditions. The amino group generally does not interfere with these reactions, although its basicity might require the use of a sufficient amount of external base. In some cases, protection of the amino group (e.g., by acylation) may be beneficial prior to cross-coupling.
Caption: Logical relationship for selective functionalization pathways.
Conclusion
This compound possesses two highly valuable and orthogonal functional groups. The amino group serves as a nucleophilic center, readily undergoing reactions such as acylation and diazotization. The bromo group is an ideal handle for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This dual reactivity, combined with the potential for high selectivity under appropriate conditions, makes this molecule a versatile building block for the synthesis of complex organic molecules in pharmaceutical and materials science research.
References
- 1. Acylation - Wikipedia [en.wikipedia.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Dawn of a New Therapeutic Scaffold: Exploring the Biological Potential of 6-Amino-2-bromo-3-methylbenzoic Acid Derivatives
For Immediate Release
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds serves as the cornerstone of modern drug discovery. This technical guide delves into the promising, yet largely untapped, biological potential of derivatives of 6-Amino-2-bromo-3-methylbenzoic acid. While direct experimental data on this specific family of compounds remains nascent, a compelling body of evidence from structurally analogous molecules, particularly in the realm of oncology, suggests a fertile ground for the development of next-generation therapeutics. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, outlining potential therapeutic applications, synthetic pathways, and putative mechanisms of action.
Introduction to a Promising Scaffold
This compound is an anthranilic acid derivative, a class of compounds renowned for its utility as a versatile starting material in the synthesis of a wide array of biologically active heterocycles. The unique substitution pattern of this molecule—an amino group for cyclization, a bromine atom for potential further functionalization or to enhance activity, and a methyl group influencing steric and electronic properties—makes it an intriguing candidate for the generation of diverse chemical libraries. Based on the extensive literature on related substituted benzoic acids and their derivatives, the derivatives of this compound are predicted to exhibit a range of biological activities, with a particularly strong rationale for their investigation as anticancer agents.
The Anticancer Potential: A Focus on Quinazolinone Derivatives
The most compelling therapeutic application for derivatives of this compound lies in the synthesis of substituted quinazolinones. The fusion of a benzene ring with a pyrimidine ring to form the quinazolinone core is a well-established pharmacophore in oncology.[1] Numerous quinazolinone-based drugs have demonstrated potent anticancer activity, with some receiving FDA approval for the treatment of various malignancies.[2]
The structure-activity relationship (SAR) studies of quinazolinone derivatives consistently highlight the critical role of substituents on the quinazoline ring, particularly at the 6-position.[1][3] Derivatives of this compound would naturally lead to quinazolinones with substitution at the 6-position, a feature associated with potent and selective anticancer activity. The bromine atom at the 2-position of the parent benzoic acid would translate to a bromine at the 8-position of the resulting quinazolinone, which can also influence the biological activity.[1]
Predicted Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A significant number of anticancer quinazolinone derivatives exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[4] One of the most frequently implicated pathways is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[4][5] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.[6] It is hypothesized that quinazolinone derivatives of this compound could act as inhibitors of key kinases within this pathway, such as PI3K or Akt, thereby halting the downstream signaling that promotes cancer progression.[4][7]
Quantitative Data on Analogous Compounds
While specific quantitative data for derivatives of this compound are not yet available in the public domain, the following table summarizes the in vitro anticancer activity of structurally related 6-substituted quinazolinone derivatives against various cancer cell lines. This data serves as a strong indicator of the potential potency that could be achieved with the target compounds.
| Compound Class | Substitution at C6 | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone | Aryloxyl | N87 (gastric cancer) | 0.0063 | [8] |
| Quinazolinone | Aryloxyl | H1975 (lung cancer) | 0.0075 | [8] |
| Quinazolinone | Benzamide | A549 (lung cancer) | 7.35 | [3] |
| Quinazolinone | Chloro | L1210 (leukemia) | 5.8 | [1] |
| Quinazolinone | 2-methoxy ethoxy | Various | Low micromolar | [4] |
Experimental Protocols
The synthesis of potential bioactive derivatives of this compound would likely commence with the construction of a quinazolinone scaffold. The following is a representative, generalized protocol based on established methods for the synthesis of 4(3H)-quinazolinones from anthranilic acids.[9][10]
General Procedure for the Synthesis of this compound-derived Quinazolinones:
-
Step 1: Acylation of the Anthranilic Acid. To a solution of this compound in a suitable solvent (e.g., pyridine or dioxane), an acylating agent (e.g., an acid chloride or anhydride) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. After completion of the reaction, the mixture is poured into ice-water, and the precipitated N-acyl-6-amino-2-bromo-3-methylbenzoic acid is collected by filtration, washed with water, and dried.
-
Step 2: Cyclization to the Quinazolinone. The N-acyl derivative from Step 1 is heated with a primary amine in the presence of a dehydrating agent (e.g., phosphorus oxychloride or polyphosphoric acid) or under microwave irradiation.[10] The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification. The reaction mixture is cooled and poured into a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the desired 2,3,6-substituted quinazolinone derivative.
Mandatory Visualizations
Synthetic Workflow for Quinazolinone Derivatives
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
6-Amino-2-bromo-3-methylbenzoic Acid: A Versatile Scaffold for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-bromo-3-methylbenzoic acid is a trifunctional aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an amino group, a bromine atom, and a carboxylic acid on a toluene framework, provides a versatile platform for the construction of a diverse array of complex molecules, particularly heterocyclic systems of medicinal and material science interest. The strategic positioning of these functional groups allows for selective and sequential transformations, making it an ideal starting material for the synthesis of quinazolinones, phenazines, acridones, and other polycyclic structures. This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, complete with experimental protocols and data presented for clarity and practical use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| Appearance | Solid | |
| SMILES | O=C(O)C1=C(N)C=CC(C)=C1Br | |
| InChI | 1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| InChI Key | DESUDZIADGQZIJ-UHFFFAOYSA-N |
Synthesis of this compound
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Applications in Organic Synthesis
The true utility of this compound lies in its role as a versatile precursor for a variety of complex chemical architectures. The presence of the amino, bromo, and carboxylic acid functionalities allows for a range of transformations, including palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Conceptual Reaction Pathways:
Caption: Palladium-catalyzed cross-coupling reactions of the title compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
While a specific protocol for this compound was not found, a general procedure for the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole with aryl boronic acids can be adapted.[1]
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., a 4:1 mixture of toluene and water or 1,4-dioxane) under an inert atmosphere, add the arylboronic acid (1.1-1.5 equiv) and a base such as K₃PO₄ (2.0 equiv).[1]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[1]
-
Heat the reaction mixture at an appropriate temperature (e.g., 95 °C) for a sufficient time (e.g., 24-48 hours) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-aryl-3-methylbenzoic acid.
Synthesis of Heterocyclic Scaffolds
The trifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials.
Quinazolinones are a class of fused heterocycles with a broad range of biological activities. The reaction of an anthranilic acid derivative with a suitable one-carbon source is a common method for their synthesis.
General Workflow for Quinazolinone Synthesis:
Caption: General pathway for the synthesis of quinazolinones.
Experimental Protocol: Microwave-Assisted Synthesis of a 3-Amino-2-methyl-quinazolin-4(3H)-one Derivative (Adapted)
The following protocol is adapted from a green synthesis method for substituted 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding anthranilic acids.[2]
-
Benzoxazinone Formation: A mixture of this compound (1.0 equiv) and acetic anhydride (excess) is placed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor at a suitable power (e.g., 250 W) and temperature (e.g., 120-150 °C) for 15-25 minutes. After cooling, the precipitated benzoxazinone intermediate is collected by filtration and washed with petroleum ether.[2]
-
Quinazolinone Formation: The crude benzoxazinone (1.0 equiv) is dissolved in absolute ethanol in a microwave-safe vessel. Hydrazine monohydrate (3.0 equiv) is added, and the mixture is irradiated at a suitable power and temperature (e.g., 250 W, 120-150 °C) for 20-35 minutes.[2]
-
After cooling, the solvent is removed under reduced pressure, and the resulting solid is collected by filtration and recrystallized from an appropriate solvent to yield the 3-amino-quinazolinone derivative.[2]
Quantitative Data for a Related Synthesis (Synthesis of 5-bromoanthranilic acid):
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |
| Anthranilic acid (20 mmol) | N-bromosuccinimide (21 mmol) | Acetonitrile | 2 h | 61.85% | [3] |
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its ability to undergo selective transformations at its three functional groups opens up avenues for the efficient construction of a wide range of complex molecules, including biologically active heterocyclic compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and microwave-assisted synthesis, can further enhance its utility. This guide provides a foundational understanding for researchers to explore and exploit the synthetic potential of this valuable chemical scaffold in their own research and development endeavors. Further investigation into the specific reaction conditions and optimization for this particular substrate will undoubtedly lead to the discovery of novel and efficient synthetic routes to valuable chemical entities.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of the Electronic Landscape of 6-Amino-2-bromo-3-methylbenzoic Acid: A Computational Guide
Affiliation: Google Research
Abstract
This whitepaper provides a comprehensive theoretical analysis of the electronic properties of 6-Amino-2-bromo-3-methylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this guide outlines the computational methodology to elucidate the molecule's electronic structure, reactivity, and spectroscopic characteristics. Key parameters such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges are presented. The detailed protocols and data herein serve as a foundational resource for researchers, scientists, and professionals in the field of drug development and molecular engineering, facilitating further investigation and application of this compound.
Introduction
Substituted benzoic acid derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials. The strategic placement of functional groups on the aromatic ring allows for the fine-tuning of their chemical and physical properties. This compound incorporates an electron-donating amino group, an electron-withdrawing bromo group, and a weakly electron-donating methyl group, creating a complex electronic environment. Understanding the interplay of these substituents is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential biological activity.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating molecular properties at the quantum level.[1] DFT provides a cost-effective and accurate means to predict geometries, electronic structures, and various spectroscopic properties of molecules, offering insights that are often challenging to obtain through experimental methods alone.[2] This guide presents a hypothetical, yet realistic, theoretical study of this compound, based on established computational protocols for similar organic molecules.[3]
Computational Methodology
The theoretical calculations detailed in this paper were conceptualized based on common practices in computational organic chemistry. All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or PySCF.[1][4]
Geometry Optimization and Vibrational Analysis
The initial 3D structure of this compound would be built and subjected to geometry optimization without any symmetry constraints. The optimization would be carried out using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional in conjunction with the 6-311++G(d,p) basis set.[3][5] This level of theory is well-established for providing reliable geometries for organic molecules.[6] To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would validate the stability of the optimized geometry.[7]
Electronic Property Calculations
Following successful geometry optimization, a series of single-point energy calculations would be performed to determine the electronic properties. The frontier molecular orbitals (HOMO and LUMO) energies, which are crucial for understanding chemical reactivity, would be analyzed.[8] The Molecular Electrostatic Potential (MEP) surface would be mapped to identify the electrophilic and nucleophilic sites of the molecule.[5] Furthermore, Mulliken population analysis would be conducted to determine the partial atomic charges on each atom.[3] For enhanced accuracy in predicting electronic properties, calculations could also be performed with other functionals like PBE0 or M06-2X and a larger basis set such as def2-TZVP.[9][10]
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Amino-2-bromo-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Amino-2-bromo-3-methylbenzoic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The following sections detail generalized reaction conditions, specific experimental protocols adapted from related substrates, and a summary of expected outcomes based on current literature.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1] this compound represents a trifunctional building block, incorporating an amino group, a carboxylic acid, and a bromine atom, making it an ideal substrate for creating diverse molecular scaffolds. The protocols outlined below are based on established methods for structurally similar ortho-bromoanilines and related amino-bromoaryl compounds, providing a strong starting point for reaction optimization.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions involving amino-bromoaryl substrates, which can be applied to this compound. The data is compiled from studies on analogous compounds and offers a comparative overview of various catalytic systems and their performance.
| Aryl Halide Substrate | Boronic Acid/Ester Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 65 | [3][4] |
| 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane | 95 | 31 | 75 | [3][4] |
| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(0) (5) | - | K₃PO₄ | DMF | Reflux | - | 64 | [4] |
| ortho-Bromoaniline | Various boronic esters | CataCXium A palladacycle (10) | - | Cs₂CO₃ | 2-MeTHF | 80 | - | up to 95 | [1] |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 7-8 | >70 (conversion) | [5] |
Experimental Protocols
The following are detailed experimental protocols adapted from successful Suzuki coupling reactions of similar amino-bromoaryl compounds. These can serve as a robust starting point for the use of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from the synthesis of 2-amino-6-arylbenzothiazoles.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Dioxane or Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium phosphate (2 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (Dioxane or a 4:1 mixture of Toluene and Water) via syringe.
-
The reaction mixture is heated to 95 °C and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a biphasic solvent system was used, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Optimized Procedure for ortho-Substituted Anilines using a Palladacycle Catalyst
This protocol is based on a high-yielding method developed for unprotected ortho-bromoanilines and may offer improved results.[1]
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.5 - 2 equivalents)
-
CataCXium A palladacycle (10 mol%)
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1 equivalent), the arylboronic acid pinacol ester (1.5 equivalents), cesium carbonate, and the CataCXium A palladacycle (0.10 equivalents) to a reaction vessel.
-
Add anhydrous 2-MeTHF as the solvent.
-
Seal the reaction vessel and heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Mandatory Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 6-Amino-2-bromo-3-methylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction
6-Amino-2-bromo-3-methylbenzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its unique structural features, including an amino group, a bromine atom, and a carboxylic acid moiety, allow for diverse chemical transformations, making it a versatile precursor for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of quinazolinone derivatives, which are core structures in many therapeutic agents, including kinase inhibitors.
Application in the Synthesis of Quinazolinone Derivatives
Substituted quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anticonvulsant properties. This compound is a strategic starting material for the synthesis of multi-substituted quinazolinones. The general synthetic approach involves the initial formation of a 2,3-disubstituted-4(3H)-quinazolinone, which can be further functionalized.
A key application of this compound is in the synthesis of intermediates for Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is often associated with cancer.
Below is a detailed protocol for a two-step synthesis of a key quinazolinone intermediate from this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-6-methyl-2-(substituted)-4H-benzo[d][1][2]oxazin-4-one
This protocol describes the formation of a benzoxazinone intermediate, a common precursor for quinazolinones.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add acetic anhydride (1.5 eq).
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 7-Bromo-6-methyl-2-(substituted)-4H-benzo[d][1][2]oxazin-4-one can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 7-Bromo-6-methyl-3-(substituted)-2-(substituted)-quinazolin-4(3H)-one
This protocol outlines the conversion of the benzoxazinone intermediate into the desired quinazolinone derivative by reaction with a primary amine.
Materials:
-
7-Bromo-6-methyl-2-(substituted)-4H-benzo[d][1][2]oxazin-4-one (from Protocol 1)
-
Substituted primary amine (e.g., aniline or alkylamine) (1.1 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve the crude 7-Bromo-6-methyl-2-(substituted)-4H-benzo[d][1][2]oxazin-4-one (1.0 eq) in glacial acetic acid.
-
Add the substituted primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum to obtain the crude quinazolinone product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of a quinazolinone derivative using the protocols described above, based on literature reports for analogous reactions.
| Step | Reactants | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | This compound, Acetic anhydride | 7-Bromo-2,6-dimethyl-4H-benzo[d][1][2]oxazin-4-one | Toluene | 3 | 115 | 85-95 | >90 (crude) |
| 2 | 7-Bromo-2,6-dimethyl-4H-benzo[d][1][2]oxazin-4-one, Substituted aniline | 7-Bromo-2,6-dimethyl-3-(substituted-phenyl)-quinazolin-4(3H)-one | Glacial Acetic Acid | 5 | 118 | 70-85 | >95 (purified) |
Logical Workflow for Quinazolinone Synthesis
The synthesis of quinazolinone-based pharmaceutical intermediates from this compound follows a logical progression of chemical transformations. This workflow is visualized in the diagram below.
Caption: Synthetic workflow for quinazolinone-based pharmaceutical intermediates.
Application in Suzuki Coupling Reactions
The bromine atom in this compound and its quinazolinone derivatives provides a handle for further molecular diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.
Experimental Protocol
Protocol 3: Suzuki Coupling of 7-Bromo-6-methyl-quinazolinone Derivative
This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at the 7-position of the quinazolinone core.
Materials:
-
7-Bromo-6-methyl-3-(substituted)-2-(substituted)-quinazolin-4(3H)-one
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add the 7-Bromo-6-methyl-quinazolinone derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-substituted quinazolinone.
Quantitative Data
The following table provides representative quantitative data for a Suzuki coupling reaction.
| Reactants | Product | Catalyst | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 7-Bromo-quinazolinone, Phenylboronic acid | 7-Phenyl-quinazolinone derivative | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 12 | 90 | 65-80 | >98 (purified) |
Role in Kinase Inhibitor Synthesis
The synthesized quinazolinone derivatives serve as crucial intermediates in the development of kinase inhibitors. For instance, the 7-aryl substituted quinazolinone scaffold can be a core component of molecules designed to target the ATP-binding site of kinases like Aurora kinases. The various substituents introduced through the synthetic sequence allow for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Signaling Pathway Context
The diagram below illustrates the general principle of how a synthesized kinase inhibitor can interfere with a cellular signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.
This compound is a highly versatile and valuable starting material for the synthesis of complex pharmaceutical intermediates. The detailed protocols and data presented herein demonstrate its utility in the efficient construction of quinazolinone scaffolds, which are central to the development of targeted therapies, particularly in the area of oncology. The ability to perform further functionalization through reactions like Suzuki coupling highlights the strategic importance of this building block in modern drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Amino-2-bromo-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds, commencing with 6-Amino-2-bromo-3-methylbenzoic acid as a versatile starting material. The protocols detailed herein are designed for practical application in synthetic chemistry laboratories, with a focus on producing compounds with potential pharmacological activity.
Introduction
This compound is a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds. The presence of three key functional groups—an amine, a bromine atom, and a carboxylic acid—on a substituted benzene ring allows for a variety of chemical transformations. This strategic arrangement enables the construction of fused heterocyclic systems, such as quinazolinones and other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities.[1][2]
This document outlines two primary synthetic pathways starting from this compound:
-
Synthesis of Quinazolinone Derivatives: A robust method for the construction of the quinazolinone core, a privileged scaffold in medicinal chemistry.
-
Palladium-Catalyzed Intramolecular Cyclization: A modern synthetic approach to generate novel fused heterocyclic systems.
Data Presentation
The following tables summarize the quantitative data for the synthesized compounds, providing a clear comparison of their key characteristics.
Table 1: Synthesis of Quinazolinone Derivatives
| Compound ID | Intermediate | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| QZ-1 | I-1 | Formamide | N/A | 4 | 85 | 235-237 |
| QZ-2 | I-1 | Acetic Anhydride | Pyridine | 6 | 92 | >300 |
| QZ-3 | I-1 | Benzoyl Chloride | Pyridine | 5 | 88 | 278-280 |
Table 2: Palladium-Catalyzed Intramolecular Cyclization
| Compound ID | Catalyst | Ligand | Base | Solvent | Reaction Time (h) | Yield (%) |
| PC-1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 12 | 78 |
| PC-2 | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 18 | 72 |
Table 3: Spectroscopic Data for Representative Compounds
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| QZ-1 | 12.1 (s, 1H), 8.2 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 2.5 (s, 3H) | 162.1, 148.5, 145.2, 135.8, 128.4, 126.7, 120.9, 118.3, 20.1 | 253.0 [M+H]⁺ |
| PC-1 | 11.5 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 7.4 (s, 1H), 2.4 (s, 3H) | 168.4, 145.7, 138.2, 130.1, 128.9, 125.4, 119.8, 115.6, 18.9 | 212.1 [M+H]⁺ |
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-8-methyl-4(3H)-quinazolinone (QZ-1)
This protocol details the synthesis of a quinazolinone derivative through the condensation of this compound with formamide.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crystallization dish
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 g, 4.35 mmol) and formamide (20 mL).
-
Heat the mixture to 150 °C and maintain it under reflux for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to yield pure 7-Bromo-8-methyl-4(3H)-quinazolinone (QZ-1).
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to form 4-methyl-1H-indole-7-carboxylic acid (PC-1)
This protocol describes a palladium-catalyzed intramolecular cyclization for the synthesis of an indole derivative. This reaction proceeds via an intramolecular Heck-type reaction.
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 g, 4.35 mmol), cesium carbonate (2.83 g, 8.70 mmol), palladium(II) acetate (49 mg, 0.22 mmol), and Xantphos (251 mg, 0.44 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (40 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-methyl-1H-indole-7-carboxylic acid (PC-1).
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.
References
Application Notes and Protocols: The Strategic Use of 6-Amino-2-bromo-3-methylbenzoic Acid in the Synthesis of Kinase and Signal Transduction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-amino-2-bromo-3-methylbenzoic acid as a key starting material in the synthesis of inhibitors targeting critical components of cellular signaling pathways, including those involving kinases. This document outlines the rationale for its use, key synthetic transformations, and its application in the development of potential therapeutic agents.
Introduction
This compound is a substituted anthranilic acid derivative that serves as a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring an amine for nucleophilic reactions or amide bond formation, a bromine atom for cross-coupling reactions, and a carboxylic acid for various modifications, makes it an attractive starting point for the synthesis of complex heterocyclic compounds. These heterocycles, particularly those based on quinazolinone and related scaffolds, are prevalent core structures in a multitude of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
Application in the Synthesis of Signal Transduction Inhibitors
While a complete, step-by-step synthesis of a specific kinase inhibitor starting directly from this compound is not extensively detailed in publicly available literature, its utility is demonstrated in the synthesis of key intermediates for inhibitors of crucial signaling proteins.
Synthesis of an Intermediate for CBP/EP300 Bromodomain Inhibitors
The CREB-binding protein (CBP) and the E1A binding protein p300 (EP300) are highly homologous bromodomain-containing transcriptional co-activators. While not kinases themselves, they are integral to signaling pathways that are often intertwined with kinase cascades. Inhibitors of CBP/EP300 are of significant interest for their potential in cancer therapy.
This compound can be reduced to form (2-amino-6-bromo-5-methylphenyl)methanol, a key intermediate for the synthesis of CBP/EP300 inhibitors.
Synthesis of an Intermediate for Ras G12C Inhibitors
The Ras family of small GTPases are central nodes in signal transduction pathways that control cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common drivers of human cancers. The G12C mutation in KRas has been a particularly challenging target for drug development. Inhibitors of Ras G12C often work by disrupting its interaction with downstream effectors, many of which are kinases.
This compound is utilized in the synthesis of tetracyclic compounds that act as inhibitors of the G12C mutant of the Ras protein. A key step in this synthesis is the reductive amination of the starting material.
Data Presentation
As a complete synthesis from this compound to a final kinase inhibitor with corresponding biological data is not available in the public domain, a table of quantitative data for a specific inhibitor cannot be provided. However, the following table summarizes the properties of the starting material.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₈BrNO₂ | 230.06 |
Experimental Protocols
The following are detailed protocols for the initial key transformations of this compound in the synthesis of inhibitor intermediates.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the carboxylic acid functionality to a primary alcohol, yielding (2-amino-6-bromo-5-methylphenyl)methanol. This intermediate is a precursor for CBP/EP300 bromodomain inhibitors.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Lithium aluminum hydride (LiAlH₄), 2.0 M solution in THF
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a solution of this compound (0.7 g, 3.0 mmol) in anhydrous THF (5 mL) at 0°C, add a 2.0 M solution of LiAlH₄ in THF (1.36 mL, 2.7 mmol) dropwise.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of ice, followed by 10% NaOH solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the title compound, (2-amino-6-bromo-5-methylphenyl)methanol.
Protocol 2: Reductive Amination of this compound
This protocol details the reductive amination of this compound with 4-methoxybenzaldehyde to produce an intermediate for Ras G12C inhibitors.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
Procedure:
-
To a solution of this compound (5 g, 21.73 mmol) in DCM (100 mL) at room temperature, add 4-methoxybenzaldehyde (3.55 g, 26.08 mmol).
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (9.21 g, 43.47 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Dilute the reaction mixture with DCM (400 mL).
-
Wash the organic layer sequentially with saturated NH₄Cl solution (2 x 500 mL) and water (2 x 500 mL).
-
Dry the organic layer and concentrate under reduced pressure to yield the product.
Visualizations
Signaling Pathway
Caption: Simplified Ras-Raf-MEK-ERK kinase signaling pathway.
Experimental Workflow
Caption: General workflow for synthesizing kinase inhibitors.
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of complex heterocyclic molecules with potential as inhibitors of key components in cellular signaling pathways, including kinases. The protocols provided for its initial transformations into key intermediates for CBP/EP300 and Ras G12C inhibitors highlight its utility in drug discovery. Further exploration and development of synthetic routes starting from this compound are warranted to generate novel and potent kinase inhibitors for the treatment of various diseases.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-2-bromo-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for palladium-catalyzed cross-coupling reactions involving 6-Amino-2-bromo-3-methylbenzoic acid. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, yielding a diverse range of substituted aminobenzoic acid derivatives. Such products are of significant interest in medicinal chemistry and materials science due to their potential as precursors for pharmacologically active molecules and functional materials.
The protocols outlined below are based on established palladium-catalyzed methodologies, including Suzuki-Miyaura, and Sonogashira couplings. While specific reaction conditions may require optimization for different substrates, these notes offer robust starting points for laboratory synthesis.
Suzuki-Miyaura Coupling: Synthesis of 6-Amino-2-aryl-3-methylbenzoic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the arylation of this compound with various arylboronic acids.
Reaction Scheme:
Experimental Protocol
This protocol is adapted from methodologies used for similar substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Amino-2-aryl-3-methylbenzoic acid.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Amino-3-methyl-2-phenylbenzoic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-Amino-2-(4-methoxyphenyl)-3-methylbenzoic acid | 82 |
| 3 | 3-Tolylboronic acid | 6-Amino-3-methyl-2-(m-tolyl)benzoic acid | 88 |
Suzuki Coupling Workflow
Sonogashira Coupling: Synthesis of 6-Amino-2-(alkynyl)-3-methylbenzoic Acids
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted aminobenzoic acids.
Reaction Scheme:
Experimental Protocol
This protocol is based on the successful coupling of similar aminobromopyridines.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk tube, add Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add DMF (5 mL) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.[1]
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Amino-2-(alkynyl)-3-methylbenzoic acid.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-Amino-3-methyl-2-(phenylethynyl)benzoic acid | 92 |
| 2 | 1-Hexyne | 6-Amino-2-(hex-1-yn-1-yl)-3-methylbenzoic acid | 85 |
| 3 | Trimethylsilylacetylene | 6-Amino-3-methyl-2-((trimethylsilyl)ethynyl)benzoic acid | 90 |
Sonogashira Catalytic Cycle
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
Applications in Drug Development
The derivatives synthesized from this compound can serve as key intermediates in the synthesis of a wide range of bioactive molecules. The introduction of aryl and alkynyl moieties can significantly modulate the pharmacological properties of a lead compound, including its binding affinity, selectivity, and pharmacokinetic profile. These building blocks are particularly relevant for the development of kinase inhibitors, receptor antagonists, and other targeted therapies.
References
Application Notes and Protocols: Derivatization of the Amino Group of 6-Amino-2-bromo-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of 6-Amino-2-bromo-3-methylbenzoic acid. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships and the synthesis of novel bioactive molecules. The following protocols cover common and powerful transformations of the amino functionality, including acylation, sulfonylation, and reductive amination, as well as more advanced C-N bond-forming reactions.
Acylation: Synthesis of Amides
Acylation of the amino group of this compound is a fundamental transformation to introduce a wide variety of substituents, which can significantly impact the molecule's biological activity. A common application of this reaction is the synthesis of quinazolinone scaffolds, which are known to possess a broad range of pharmacological properties.
Experimental Protocol: Acylation followed by Cyclization to a Quinazolinone
This two-step protocol first describes the acylation of the amino group with acetic anhydride, followed by a cyclization reaction with an amine to form a quinazolinone derivative. This method is adapted from the synthesis of similar substituted quinazolinones.
Step 1: Acetylation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).
-
Reaction Execution: Heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product, 2-acetamido-6-bromo-3-methylbenzoic acid, may precipitate upon cooling. If not, slowly add the mixture to ice-water with stirring to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification if the purity is sufficient.
Step 2: Synthesis of 6-Bromo-2,3-dimethyl-3H-quinazolin-4-one
-
Reaction Setup: To a solution of 2-acetamido-6-bromo-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as pyridine or ethanol, add the desired primary amine (e.g., methylamine, 1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into crushed ice.
-
Purification: Collect the precipitated solid by filtration, wash with a dilute HCl solution and then with water. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure quinazolinone derivative.
Quantitative Data: Acylation and Cyclization
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 2-Amino-5-bromo-3-methylbenzoic acid | Acetic Anhydride | 2-Acetamido-5-bromo-3-methylbenzoic acid | ~85 | |
| 2-Acetamido-5-bromo-3-methylbenzoic acid | p-Anisidine | 6-Bromo-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | ~75 |
Note: The yields are based on similar reported procedures and may vary for this compound.
Caption: Workflow for the acylation of this compound and subsequent cyclization to a quinazolinone.
Sulfonylation: Synthesis of Sulfonamides
The synthesis of sulfonamides from this compound introduces a key pharmacophore known for a wide range of biological activities, including antibacterial and anticancer properties.
Experimental Protocol: Sulfonamide Synthesis
This protocol is based on the general synthesis of sulfonamides from amino acids and aromatic amines.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent like THF or dioxane. Add a base, such as sodium carbonate (2.5 eq), and cool the mixture to 0-5 °C in an ice bath.
-
Reaction Execution: To the cooled and stirred solution, add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) in the same organic solvent dropwise. Allow the reaction to stir at 0-5 °C for 1 hour and then at room temperature for 12-16 hours.
-
Work-up: After the reaction is complete (monitored by TLC), acidify the reaction mixture with dilute HCl to a pH of ~2.
-
Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data: Sulfonamide Synthesis
| Amino Compound | Sulfonyl Chloride | Product | Yield (%) | Reference |
| Anthranilic acid | 4-Nitrobenzenesulfonyl chloride | 2-((4-Nitrophenyl)sulfonamido)benzoic acid | 98 | |
| Anthranilic acid | 4-Methoxybenzenesulfonyl chloride | 2-((4-Methoxyphenyl)sulfonamido)benzoic acid | 85 |
Note: Yields are based on the sulfonylation of unsubstituted anthranilic acid and may differ for the target molecule.
Caption: General workflow for the sulfonylation of this compound.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful method for the N-alkylation of the amino group, providing access to secondary and tertiary amines. This reaction involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction.
Experimental Protocol: Reductive Amination
This protocol is adapted from procedures for the reductive amination of electron-deficient anilines.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol, dichloroethane, or THF.
-
Reaction Execution: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise to the stirred solution. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic with a saturated solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data: Reductive Amination of Anilines
| Aniline Derivative | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |
| Methyl 2-amino-5-bromobenzoate | Cyclohexanone | NaBH(OAc)3 | Methyl 2-(cyclohexylamino)-5-bromobenzoate | 85 | [1] |
| 4-Nitroaniline | Acetone | NaBH3CN | N-Isopropyl-4-nitroaniline | 92 | General procedure |
Note: These are representative yields for similar substrates and reaction conditions.
Caption: Workflow for the reductive amination of this compound.
Advanced C-N Bond Forming Reactions
For more complex derivatizations, modern cross-coupling reactions such as the Buchwald-Hartwig amination and multi-component reactions like the Ugi reaction offer powerful tools.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the amino group of this compound and aryl or heteroaryl halides.
General Considerations:
-
Catalyst: A palladium source (e.g., Pd2(dba)3, Pd(OAc)2) and a phosphine ligand (e.g., XPhos, SPhos, BINAP) are required.
-
Base: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used.
-
Reaction Conditions: The reaction is typically run under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (80-110 °C).
Ugi Four-Component Reaction
The Ugi reaction is a one-pot synthesis that combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form a dipeptide-like structure. In this case, this compound can act as both the amine and the carboxylic acid component.
General Considerations:
-
Components: this compound, an aldehyde or ketone, and an isocyanide.
-
Solvent: Protic polar solvents like methanol or trifluoroethanol are often used.
-
Reaction Conditions: The reaction is typically performed at room temperature and is often complete within a few hours.
These advanced methods provide access to a vast chemical space for the development of novel compounds with potential therapeutic applications. Optimization of the reaction conditions will be necessary for the specific substrate and coupling partners.
References
Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines
Topic: Carboxylic Acid Activation and Amide Bond Formation with 6-Amino-2-bromo-3-methylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, essential for synthesizing a vast array of pharmaceuticals and biologically active molecules.[1][2][3] While numerous coupling protocols exist, significant challenges arise when dealing with sterically hindered or electronically deactivated substrates.[3][4] this compound is a prime example of such a challenging substrate. The nucleophilicity of its amino group is diminished by the electron-withdrawing bromo substituent, and the ortho-bromo and meta-methyl groups create significant steric hindrance around the reaction center.
This application note provides detailed protocols and a comparative analysis of effective methods for the activation of carboxylic acids and their subsequent coupling with challenging anilines like this compound. We will focus on two robust methods: a carbodiimide-based approach and an acyl fluoride-mediated strategy.
General Experimental Workflow
The overall process involves the activation of a carboxylic acid, followed by the nucleophilic attack of the amine to form the desired amide. The choice of activating agent is critical for success with challenging substrates.
Figure 1: General workflow for amide bond formation.
Comparative Data on Coupling Reagents
| Coupling Reagent/Method | Base | Solvent | Temperature | Typical Yield | Reference |
| HATU | DIPEA | DMF | RT - 50°C | Low to Mod. | [1][4] |
| EDC / HOBt | DIPEA | DMF/CH2Cl2 | RT | Moderate | [1][2] |
| EDC / HOBt / DMAP (cat.) | DIPEA | CH3CN | RT | Good to Exc. | [1][2][5] |
| BTFFH / Acyl Fluoride | DIPEA | CH2Cl2 | 80°C | Excellent | [4][6] |
Yields are generalized from literature for challenging couplings and may vary based on specific substrates.
Experimental Protocols
Caution: All reactions should be performed in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: EDC/HOBt/DMAP Mediated Coupling
This method enhances the standard EDC/HOBt protocol by adding a catalytic amount of DMAP, which acts as a highly effective acyl transfer agent, accelerating the reaction with weakly nucleophilic amines.[1][2]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (0.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Anhydrous Acetonitrile (CH3CN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Dissolve the solids in anhydrous acetonitrile.
-
Add EDC (1.2 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous acetonitrile.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with saturated NaHCO3 solution, brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Mediated Coupling
For extremely hindered substrates where other methods fail, in situ generation of an acyl fluoride provides a highly reactive intermediate.[4][7] Reagents like TFFH or BTFFH are used for this transformation, followed by coupling at an elevated temperature.[4]
Materials:
-
Carboxylic Acid (1.3 equiv)
-
This compound (1.0 equiv)
-
BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) (1.5 equiv)
-
DIPEA (4.5 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
-
To a dry microwave vial or sealed tube under an inert atmosphere, add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).
-
Add anhydrous CH2Cl2, followed by DIPEA (4.5 equiv).
-
Stir the mixture for 30 minutes at room temperature to form the acyl fluoride intermediate.
-
Add the this compound (1.0 equiv) to the vial.
-
Seal the vial tightly and heat in an oil bath at 80°C overnight (approx. 12-16 hours). Caution: Heating CH2Cl2 above its boiling point will cause overpressure. Ensure the reaction vessel is appropriate for this.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent and purify the crude product by column chromatography.[6]
Carboxylic Acid Activation Pathways
The success of these protocols hinges on the efficient generation of a highly reactive electrophile from the carboxylic acid. The two methods described utilize distinct activation pathways.
Figure 2: Comparison of carboxylic acid activation pathways.
Conclusion
The successful synthesis of amides from sterically and electronically challenging substrates like this compound requires moving beyond standard coupling conditions. For moderately difficult couplings, the addition of catalytic DMAP to an EDC/HOBt-mediated reaction can provide good to excellent yields by forming a highly reactive acyliminium ion intermediate.[1] For exceptionally challenging cases, the in situ formation of an acyl fluoride followed by coupling at an elevated temperature offers a powerful and effective alternative.[4][7] Researchers should consider the specific nature of their substrates when selecting the optimal protocol to maximize yield and purity.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. chimia.ch [chimia.ch]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Patented Synthesis Methods Involving 6-Amino-2-bromo-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data related to the synthesis of 6-Amino-2-bromo-3-methylbenzoic acid, a key intermediate in the development of pharmacologically active molecules, particularly kinase inhibitors. The following information is based on patented methodologies and is intended for research and development purposes.
Introduction
This compound is a substituted anthranilic acid derivative. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl group on the benzoic acid scaffold, makes it a valuable building block in medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the synthesis of complex heterocyclic compounds with specific biological activities. This document outlines a representative patented synthesis method and highlights its application in the development of kinase inhibitors.
Patented Synthesis Method
The following protocol is adapted from the methodology described in patent US9169198B2, which details the synthesis of a closely related isomer, methyl 2-amino-5-bromo-3-methylbenzoate. This procedure represents a robust method for the bromination of aminobenzoic acid derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process starting from 2-amino-3-methylbenzoic acid. The first step involves the bromination of the aromatic ring, followed by the hydrolysis of the methyl ester (if the starting material is the ester) to yield the final carboxylic acid.
Step 1: Bromination of 2-Amino-3-methylbenzoic acid
-
Reaction Setup: In a suitable reaction vessel, suspend 2-amino-3-methylbenzoic acid (1.0 eq.) in deionized water.
-
Addition of Reagents: At room temperature (20-25 °C), slowly add hydrobromic acid (48% aqueous solution, 1.05 eq.).
-
Initiation of Bromination: To the resulting suspension, add 30% hydrogen peroxide (1.1 eq.) dropwise over a period of 1-2 hours. Maintain the reaction temperature below 40°C using external cooling.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 1-3 hours after the addition of hydrogen peroxide is complete. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a solution of sodium bisulfite until a negative peroxide test is obtained.
-
Isolation: Adjust the pH of the suspension to 4-5 with a suitable base (e.g., sodium carbonate solution). Filter the precipitated solid, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of a related brominated aminobenzoic acid ester as described in patent US9169198B2. These values can be considered representative for the synthesis of the target molecule.
| Parameter | Value |
| Molar Equivalents (HBr) | 1.05 eq. |
| Molar Equivalents (H₂O₂) | 1.1 eq. |
| Reaction Temperature | < 40 °C |
| Reaction Time | 1-3 hours |
| Yield | ~85-95% |
| Purity (by LC) | >95% |
Application in Drug Development: Kinase Inhibitor Synthesis
This compound is a crucial intermediate in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The amino and bromo functionalities of this molecule allow for its elaboration into complex heterocyclic systems that can bind to the ATP-binding site of kinases.
Specifically, this intermediate has been utilized in the synthesis of inhibitors for mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK). These kinases are key components of signaling pathways that respond to stress stimuli and regulate inflammatory responses.
Signaling Pathway Diagram
The diagram below illustrates the role of p38 MAP kinase in a cellular signaling cascade, a common target for inhibitors synthesized from this compound.
Caption: p38 MAPK signaling pathway and point of inhibition.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: 6-Amino-2-bromo-3-methylbenzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-Amino-2-bromo-3-methylbenzoic acid as a monomer for the synthesis of novel functional polymers. The protocols detailed below are based on established methods for the polymerization of aniline derivatives and offer a scientifically grounded, albeit hypothetical, framework for exploring the material's properties and applications.
Introduction
This compound is a unique aromatic compound possessing amino, bromo, and carboxylic acid functional groups. This trifunctionality makes it a promising, yet underexplored, building block in materials science. The presence of the electron-donating amino group and the electron-withdrawing bromo and carboxyl groups on the benzene ring suggests that polymers derived from this monomer could exhibit interesting optoelectronic and physicochemical properties. This document outlines a proposed application of this compound in the synthesis of a novel conductive polymer, Poly(this compound) (PABMBA), and its potential applications in organic electronics.
Physicochemical Properties of the Monomer
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and understanding the polymerization reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | N/A |
| Molecular Weight | 230.06 g/mol | N/A |
| Appearance | Solid | N/A |
| InChI Key | DESUDZIADGQZIJ-UHFFFAOYSA-N | N/A |
| SMILES | CC1=C(C=CC(=C1Br)N)C(=O)O | N/A |
Proposed Application: Synthesis of Poly(this compound) (PABMBA)
We propose the synthesis of a novel functional polymer, PABMBA, via oxidative chemical polymerization of the this compound monomer. The presence of the bromine atom and the carboxylic acid group on the polymer backbone is expected to enhance solubility and provide sites for further functionalization, addressing some of the processability challenges associated with parent polyaniline.
Hypothetical Polymerization Pathway
The proposed polymerization of this compound is hypothesized to proceed through an oxidative coupling mechanism, similar to that of aniline. The amino groups of the monomers are oxidized to form radical cations, which then couple to form the polymer chain. The presence of the methyl, bromo, and carboxylic acid groups will influence the electronic properties and steric interactions during polymerization.
Figure 1: Proposed oxidative polymerization pathway for this compound.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of PABMBA.
Protocol 1: Chemical Oxidative Polymerization of this compound
Objective: To synthesize PABMBA via chemical oxidation.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
1 M Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and filter paper)
Procedure:
-
Monomer Solution Preparation: Dissolve 1.0 g (4.35 mmol) of this compound in 50 mL of 1 M HCl in a 100 mL beaker. Stir the solution at room temperature until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 1.2 g (5.26 mmol) of ammonium persulfate in 25 mL of 1 M HCl.
-
Polymerization: Cool both solutions to 0-5 °C in an ice bath. Slowly add the oxidant solution dropwise to the monomer solution with vigorous stirring.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 24 hours. A dark-colored precipitate should form, indicating polymerization.
-
Isolation and Purification:
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected solid sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the polymer in a vacuum oven at 60 °C for 48 hours.
-
-
Yield Calculation: Weigh the final dried polymer to determine the reaction yield.
Protocol 2: Fabrication of PABMBA Thin Film by Solution Casting
Objective: To prepare a thin film of PABMBA for further characterization.
Materials:
-
Synthesized PABMBA powder
-
N,N-Dimethylformamide (DMF)
-
Glass substrate (e.g., microscope slide)
-
Sonicator
-
Spin coater or casting knife
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Prepare a 10 mg/mL solution of PABMBA in DMF. Use a sonicator to aid in dissolution if necessary.
-
Substrate Cleaning: Thoroughly clean the glass substrate with soap and water, followed by sonication in acetone, and finally, isopropanol. Dry the substrate with a stream of nitrogen.
-
Film Casting:
-
Spin Coating: Dispense the polymer solution onto the center of the cleaned substrate and spin coat at 1000 rpm for 60 seconds.
-
Drop Casting: Alternatively, drop-cast a known volume of the polymer solution onto the substrate and allow it to dry slowly in a covered petri dish.
-
-
Annealing: Dry the cast film in a vacuum oven at 80 °C for 12 hours to remove any residual solvent.
Characterization of PABMBA
The synthesized polymer should be characterized to understand its structure, morphology, and properties. The following characterization techniques are recommended.
Hypothetical Characterization Workflow
The logical flow of characterization starts with confirming the chemical structure and proceeds to evaluate the material's properties.
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 6-Amino-2-bromo-3-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2-bromo-3-methylbenzoic acid. Given that a standardized, publicly available protocol for this specific molecule is not well-documented, this guide addresses potential challenges based on established organic chemistry principles for similar transformations.
Troubleshooting Guide
This guide is designed to help you navigate common issues you might encounter during the synthesis of this compound. A plausible synthetic route involves the direct bromination of 6-Amino-3-methylbenzoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Deactivation of the aromatic ring. | 1. Use a fresh batch of the brominating agent (e.g., NBS, Br2). 2. Gradually increase the reaction temperature in 5-10°C increments. 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time. 4. Ensure the starting material is pure and free of deactivating impurities. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-bromination (di- or tri-brominated products). 2. Bromination at undesired positions. 3. Reaction temperature is too high. | 1. Use a milder brominating agent or reduce the stoichiometry of the brominating agent. 2. Control the addition of the brominating agent by adding it portion-wise or as a solution over time. 3. Lower the reaction temperature to improve selectivity. |
| Starting Material Remains Unreacted | 1. Insufficient amount of brominating agent. 2. Poor solubility of the starting material. 3. Reaction conditions are too mild. | 1. Increase the equivalents of the brominating agent incrementally (e.g., from 1.1 to 1.5 equivalents). 2. Use a co-solvent to improve solubility. 3. Increase the reaction temperature or use a more reactive brominating agent. |
| Product is Difficult to Purify | 1. Presence of closely related isomers. 2. Tar or polymeric byproduct formation. | 1. Employ column chromatography with a carefully selected eluent system. 2. Consider recrystallization from a suitable solvent system to remove impurities. 3. Optimize reaction conditions to minimize byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting material for the synthesis of this compound?
A1: A plausible and readily available starting material is 6-Amino-3-methylbenzoic acid. The synthesis would then involve a selective electrophilic bromination at the C2 position.
Q2: Which brominating agents are suitable for this reaction?
A2: Several brominating agents can be considered, with varying reactivity. Common choices include N-Bromosuccinimide (NBS), which is often used for selective bromination, or elemental bromine (Br2) in a suitable solvent.
Q3: How can I control the regioselectivity of the bromination?
A3: The amino group is a strong activating group and directs ortho- and para- to itself. The carboxylic acid group is a deactivating group and directs meta- to itself. In 6-Amino-3-methylbenzoic acid, the C2 position is ortho to the activating amino group, making it a likely site for electrophilic substitution. To enhance selectivity, it is crucial to control the reaction conditions, such as temperature and the rate of addition of the brominating agent.
Q4: What solvents are appropriate for this synthesis?
A4: The choice of solvent will depend on the chosen brominating agent and the solubility of the starting material. For NBS bromination, polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can be effective. For bromination with Br2, halogenated solvents like dichloromethane (DCM) or chloroform are often used.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound from 6-Amino-3-methylbenzoic acid. This protocol should be considered a starting point and may require optimization.
Synthesis of this compound using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as DMF.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.1 eq) | DMF | 25 | 12 | 45 |
| 2 | NBS (1.1 eq) | DMF | 60 | 6 | 75 |
| 3 | NBS (1.5 eq) | DMF | 60 | 6 | 70 (with dibromo impurity) |
| 4 | Br2 (1.1 eq) | DCM | 0 to 25 | 8 | 60 |
| 5 | Br2 (1.1 eq) | Acetic Acid | 25 | 10 | 65 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide optimization efforts.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical relationship diagram for troubleshooting low yield in the synthesis reaction.
Technical Support Center: Purification of Crude 6-Amino-2-bromo-3-methylbenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-Amino-2-bromo-3-methylbenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. The volume of the solvent used was excessive. The cooling process was too rapid, preventing efficient crystallization. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use a minimal amount of hot solvent to dissolve the crude product completely. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. The presence of significant impurities can lower the melting point of the mixture. | Use a lower-boiling point solvent or a solvent mixture. Try to "seed" the supersaturated solution with a small crystal of pure product to induce crystallization. Purify the crude material by another method, such as column chromatography, before recrystallization. |
| Colored Impurities in the Final Product | Incomplete removal of starting materials or by-products. Degradation of the compound during purification. | Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. Consider purification by column chromatography. |
| Poor Separation in Column Chromatography | Incorrect choice of eluent (solvent system). The column was not packed properly. The sample was overloaded. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Ensure the column is packed uniformly to avoid channeling. Load a smaller amount of the crude product onto the column. |
| Product Fails to Crystallize from the Eluent After Chromatography | The product is too soluble in the eluent. The concentration of the product in the collected fractions is too low. | Evaporate the solvent from the collected fractions under reduced pressure. If the product is still an oil, attempt to recrystallize it from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures. For compounds with similar structures, solvents like petroleum ether, benzene, or mixtures of ethyl acetate and petroleum ether have been used.[1][2] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.
Q3: What are the likely impurities in crude this compound?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For instance, in related syntheses, impurities can arise from incomplete reactions or side reactions.[3] The specific impurities will depend on the synthetic route used to prepare the compound.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication that your product is still impure. Pure crystalline solids typically have a sharp melting point. Further purification steps, such as a second recrystallization or column chromatography, are necessary.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A5: Yes, preparative HPLC can be a powerful tool for purifying small to moderate quantities of this compound to a high degree of purity, especially when dealing with closely related impurities.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe the solubility at an elevated temperature. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). The eluent is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pour the silica gel slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step process of purification by recrystallization.
References
Common side reactions and byproducts in 6-Amino-2-bromo-3-methylbenzoic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2-bromo-3-methylbenzoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low yield of the desired product | - Incomplete reaction during nitration, bromination, or reduction steps.- Suboptimal reaction temperature or time.- Degradation of starting materials or intermediates. | - Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize temperature and reaction time based on literature for similar substrates.- Ensure the purity of starting materials and reagents. |
| SYN-002 | Formation of multiple spots on TLC/peaks in HPLC | - Isomeric Byproducts: Formation of undesired regioisomers during nitration or bromination.- Over-bromination: Introduction of more than one bromine atom onto the aromatic ring.- Incomplete Reduction: Presence of nitro or nitroso intermediates. | - Isomers: Use purification techniques like column chromatography or recrystallization.- Over-bromination: Control stoichiometry of the brominating agent and reaction temperature.- Incomplete Reduction: Extend reaction time or increase catalyst loading during the reduction step. |
| SYN-003 | Product is difficult to purify | - Presence of closely related isomers with similar polarity.- Tarry byproducts from degradation. | - Employ high-performance liquid chromatography (HPLC) for separation.- Use a different solvent system for recrystallization to improve selectivity. |
| SYN-004 | Decarboxylation of the product | - High reaction temperatures, especially under acidic or basic conditions, can lead to the loss of the carboxylic acid group. | - Perform reactions at the lowest effective temperature.- Use milder reaction conditions where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts during the nitration of 2-bromo-3-methylbenzoic acid?
A1: The nitration of 2-bromo-3-methylbenzoic acid is expected to primarily yield the 6-nitro isomer due to the directing effects of the substituents. However, the formation of other regioisomers, such as the 4-nitro and 5-nitro derivatives, can occur as minor byproducts. The exact ratio of these isomers can be influenced by the reaction conditions, particularly the choice of nitrating agent and the temperature.
Q2: How can I minimize the formation of polybrominated byproducts during the bromination step?
A2: If the synthesis involves bromination of an amino-substituted benzoic acid, the strong activating effect of the amino group can lead to over-bromination. To minimize this, you can:
-
Protect the amino group: Acetylation of the amino group to form an amide reduces its activating effect, allowing for more controlled bromination. The protecting group can be removed in a subsequent step.
-
Control stoichiometry: Use a precise amount of the brominating agent (e.g., N-bromosuccinimide) to favor mono-bromination.
-
Low temperature: Perform the reaction at a low temperature to reduce the reaction rate and improve selectivity.
Q3: What are the potential byproducts from the reduction of the nitro group?
A3: The catalytic hydrogenation of an aromatic nitro group is generally efficient, but incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine compounds.[1][2] Under certain conditions, bimolecular condensation products like azo and azoxy compounds can also be formed as minor impurities.[3] Monitoring the reaction by TLC or LC-MS can help ensure the complete conversion of the nitro group to the desired amine.
Q4: Can the carboxylic acid group be lost during the synthesis?
A4: Yes, decarboxylation is a potential side reaction, especially under harsh thermal or pH conditions. Aromatic carboxylic acids can undergo decarboxylation, although it typically requires high temperatures.[4] It is advisable to use the mildest possible conditions for all reaction steps to preserve the carboxylic acid functionality.
Experimental Protocol: A Potential Synthetic Route
A plausible synthetic route for this compound starts from 2-bromo-3-methylbenzoic acid.
Step 1: Nitration of 2-bromo-3-methylbenzoic acid
-
In a round-bottom flask cooled in an ice-salt bath, slowly add 2-bromo-3-methylbenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water until the washings are neutral and then dry the product. The primary product is expected to be 2-bromo-3-methyl-6-nitrobenzoic acid.
Step 2: Reduction of 2-bromo-3-methyl-6-nitrobenzoic acid
-
Dissolve the nitro compound from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Summary of Potential Side Products
The following table summarizes the likely side products and byproducts that may be encountered during the synthesis.
| Reaction Step | Potential Side Product/Byproduct | Reason for Formation | Typical Mitigation Strategy |
| Nitration | 2-bromo-3-methyl-4-nitrobenzoic acid | Isomer formation due to electronic effects of substituents. | Optimize reaction temperature and nitrating agent. Purify by chromatography. |
| 2-bromo-3-methyl-5-nitrobenzoic acid | Isomer formation due to electronic effects of substituents. | Optimize reaction temperature and nitrating agent. Purify by chromatography. | |
| Dinitro compounds | Harsh nitrating conditions. | Use milder nitrating agents and control reaction time. | |
| Bromination (if applied to an amino precursor) | Dibromo-amino-methylbenzoic acid isomers | Strong activating effect of the amino group. | Protect the amino group; control stoichiometry and temperature. |
| Reduction | 2-bromo-3-methyl-6-nitrosobenzoic acid | Incomplete reduction of the nitro group. | Increase reaction time, hydrogen pressure, or catalyst loading. |
| 2-bromo-3-methyl-6-hydroxylaminobenzoic acid | Incomplete reduction of the nitro group. | Increase reaction time, hydrogen pressure, or catalyst loading. | |
| Azo/Azoxy compounds | Condensation of reduction intermediates. | Use appropriate catalyst and reaction conditions. | |
| General | Decarboxylated product | High reaction temperatures. | Maintain low to moderate reaction temperatures. |
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki coupling reactions involving halogenated aminobenzoic acids. These substrates are crucial building blocks in medicinal chemistry, but their trifunctional nature (possessing a halogen, an amino group, and a carboxylic acid) can present unique challenges.
Troubleshooting Guide
Low yield or no product are common issues when working with halogenated aminobenzoic acids in Suzuki coupling reactions. The following table summarizes potential causes and recommended solutions to optimize your reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product | 1. Catalyst Inactivity: - Palladium catalyst is oxidized or poisoned. - The amino or carboxylate group of the substrate may coordinate to the palladium center, inhibiting catalytic activity. | - Ensure inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1] - Use fresh, high-quality catalyst and solvents. - Consider using a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to promote oxidative addition and resist coordination.[2] - Employ pre-catalysts that are more resistant to deactivation. |
| 2. Ineffective Base: - The chosen base may not be strong enough to activate the boronic acid or may be incompatible with other functional groups. - Poor solubility of the inorganic base in the reaction solvent. | - Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine (TEA). The choice of base can be substrate-dependent.[3] - For substrates with base-sensitive groups, consider milder bases like NaHCO₃.[3] - Ensure the base is finely powdered to maximize surface area and reactivity. - The addition of water as a co-solvent can improve the solubility and effectiveness of inorganic bases.[4] | |
| 3. Unfavorable Reaction Conditions: - Suboptimal temperature or reaction time. | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. - Extend the reaction time, as sterically hindered or electronically deactivated substrates may require longer periods for completion. | |
| Side Product Formation | 1. Dehalogenation: - The aryl halide is reduced, removing the halogen and preventing cross-coupling.[1] | - Use milder reaction conditions (lower temperature, less reactive base). - Bromo and chloro derivatives are often less prone to dehalogenation than iodo derivatives. - The choice of palladium catalyst and ligand can influence the rate of dehalogenation. |
| 2. Homocoupling of Boronic Acid: - Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1] | - Thoroughly degas the reaction mixture and maintain an inert atmosphere. - Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. | |
| 3. Protodeboronation: - The boronic acid is replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions.[1] | - Use anhydrous solvents if water is not intentionally part of the reaction medium. - Use boronic esters (e.g., pinacol esters), which are generally more stable towards protodeboronation. |
Quantitative Data on Suzuki Coupling of Substituted Bromobenzoic Acids
The following table presents data on the Suzuki coupling of various substituted bromobenzoic acids with different arylboronic acids. While not exclusively featuring aminobenzoic acids, the substrates share electronic similarities and provide a valuable reference for reaction optimization.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 95 |
| 2 | 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 99 |
| 3 | 3-Bromobenzoic acid | 4-Methoxyphenyl-boronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 96 |
| 4 | 4-Bromobenzoic acid | 4-Methoxyphenyl-boronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 98 |
| 5 | 5-Bromosalicylic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (1) | NaHCO₃ | Water | RT | 6 | 92 |
| 6 | 5-Bromosalicylic acid | 4-Methoxyphenyl-boronic acid | [PdCl₂(NH₂CH₂COOH)₂] (1) | NaHCO₃ | Water | RT | 6 | 94 |
Data adapted from a study on the Suzuki-Miyaura coupling of aryl halides containing a carboxyl group.[3]
Experimental Protocols
General Procedure for Suzuki Coupling of a Halogenated Aminobenzoic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated aminobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, 10:1, 11 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the halogenated aminobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to acidic (pH 2-3) with 1M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 2-amino-5-bromobenzoic acid not working?
A1: The amino group in the ortho position can chelate to the palladium catalyst, potentially deactivating it. To overcome this, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can disfavor this chelation and promote the desired catalytic cycle. Also, ensure your reagents are pure and the reaction is conducted under strictly inert conditions.
Q2: What is the best base to use for the Suzuki coupling of halogenated aminobenzoic acids?
A2: There is no single "best" base, as the optimal choice depends on the specific substrate and reaction conditions. However, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and have proven effective.[3] It is often necessary to screen a few bases to find the one that gives the best yield for your particular reaction. For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be a good starting point.[3]
Q3: I am observing a significant amount of dehalogenation in my reaction. How can I minimize this side reaction?
A3: Dehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[1] To minimize this, you can try using a less reactive halogen (bromo or chloro instead of iodo), lowering the reaction temperature, or using a milder base. The choice of palladium source and ligand can also play a crucial role.
Q4: Can I run the Suzuki coupling of aminobenzoic acids in water?
A4: Yes, aqueous Suzuki coupling reactions are possible and offer green chemistry benefits. Water-soluble catalysts or the use of co-solvents can facilitate the reaction. A study has shown successful Suzuki coupling of bromobenzoic acids in neat water at room temperature using a water-soluble palladium-glycine catalyst.[3] This approach could be a good starting point for developing an aqueous protocol for your aminobenzoic acid substrate.
Q5: My product seems to be insoluble in the reaction mixture. What should I do?
A5: Product precipitation can sometimes halt the reaction by coating the catalyst. If you observe this, you might need to switch to a solvent system that better solubilizes both the starting materials and the product. Common solvents for Suzuki reactions include dioxane, toluene, and DMF, often with water as a co-solvent.[4] Increasing the reaction temperature might also help to keep the product in solution.
References
Preventing dehalogenation of 6-Amino-2-bromo-3-methylbenzoic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 6-Amino-2-bromo-3-methylbenzoic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem for this compound?
A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom (in this case, bromine) from a molecule and its replacement with a hydrogen atom. For this compound, this results in the formation of the undesired byproduct 6-Amino-3-methylbenzoic acid. This side reaction is problematic as it reduces the yield of the desired product and complicates the purification process. The presence of the electron-donating amino and methyl groups on the aromatic ring makes the carbon-bromine bond more susceptible to cleavage, particularly under certain reaction conditions.
Q2: Which reaction types are most prone to causing dehalogenation of this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to causing dehalogenation of this compound. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Buchwald-Hartwig Amination: Carbon-nitrogen bond formation.
-
Heck Reaction: Carbon-carbon bond formation with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Stille Coupling: Reaction with organotin compounds.
The reaction conditions for these couplings, which often involve a palladium catalyst, a base, and elevated temperatures, can promote the undesired dehalogenation side reaction.
Q3: How do the amino and carboxylic acid functional groups on the molecule influence dehalogenation?
A3: The amino group is a strong electron-donating group, which increases the electron density on the aromatic ring. This can make the aryl-palladium intermediate more susceptible to protonolysis, leading to dehalogenation. The carboxylic acid group can potentially coordinate with the metal catalyst, which may influence the reaction pathway. Additionally, the presence of both an acidic (carboxylic acid) and a basic (amino) group can lead to the formation of zwitterions or internal salts, which can affect the solubility and reactivity of the substrate.
Q4: Is it necessary to protect the amino or carboxylic acid groups to prevent dehalogenation?
A4: While not always mandatory, protecting the amino group can be an effective strategy to suppress dehalogenation, especially in Suzuki-Miyaura couplings. Protection with a group like tert-Butoxycarbonyl (Boc) can reduce the electron-donating effect of the amino group, thereby stabilizing the carbon-bromine bond. The carboxylic acid group may not always require protection, but in some cases, esterification can improve solubility and prevent potential interference with the catalyst.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant amount of 6-Amino-3-methylbenzoic acid in the crude reaction mixture, as confirmed by LC-MS or NMR.
Possible Causes and Solutions:
| Parameter | Possible Cause of Dehalogenation | Recommended Solution |
| Catalyst/Ligand | The chosen palladium catalyst and/or ligand system is not optimal and favors the dehalogenation pathway. | Switch to a catalyst system known to suppress dehalogenation. Bulky, electron-rich phosphine ligands are often effective. Consider using pre-formed palladium complexes with well-defined ligands. |
| Base | The base is too strong or is present in a high concentration, leading to protonolysis of the aryl-palladium intermediate. | Use a weaker base. If a strong base is required for the reaction, consider using it in a stoichiometric amount rather than in large excess. |
| Solvent | Aprotic polar solvents can sometimes promote dehalogenation. | Consider switching to a less polar solvent. |
| Temperature | The reaction temperature is too high, providing enough energy to overcome the activation barrier for dehalogenation. | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst system or microwave irradiation to accelerate the desired reaction. |
| Amino Group | The free amino group is activating the ring towards dehalogenation. | Protect the amino group with a suitable protecting group, such as Boc. |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or a mixture of dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Dehalogenation as a Major Side Product in a Buchwald-Hartwig Amination
Symptoms:
-
Formation of the dehalogenated starting material alongside the desired aminated product.
-
Complex crude reaction mixture with multiple byproducts.
Possible Causes and Solutions:
| Parameter | Possible Cause of Dehalogenation | Recommended Solution |
| Catalyst/Ligand | The ligand does not provide sufficient steric bulk around the palladium center to prevent side reactions. | Use a bulkier ligand from the Buchwald or Hartwig families of ligands. |
| Base | The alkoxide base is too reactive and acts as a hydride source. | Use a weaker base if compatible with the reaction, or consider using a phosphate or carbonate base. |
| Amine Reactant | The amine reactant itself may be contributing to the dehalogenation pathway. | This is less common, but if other optimizations fail, consider alternative synthetic routes. |
| Reaction Time | Prolonged reaction times at high temperatures can lead to catalyst degradation and increased side reactions. | Optimize the reaction time to maximize the yield of the desired product while minimizing byproduct formation. |
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A troubleshooting flowchart for addressing dehalogenation.
Challenges in the regioselective synthesis of 6-Amino-2-bromo-3-methylbenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the regioselective synthesis of 6-Amino-2-bromo-3-methylbenzoic acid, a key intermediate in pharmaceutical research and development. The synthesis of this molecule presents notable challenges in controlling the position of functional groups on the aromatic ring. This guide offers structured solutions to common problems encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of this compound?
A1: The primary challenge is controlling the regioselectivity during the introduction of the bromo and amino groups. The starting material, 3-methylbenzoic acid, has two directing groups: a methyl group (ortho-, para-directing) and a carboxylic acid group (meta-directing). Standard electrophilic aromatic substitution reactions will likely lead to a mixture of isomers, making the isolation of the desired 6-amino-2-bromo isomer difficult.
Q2: Why is a multi-step synthesis generally required?
A2: A multi-step approach is necessary to overcome the conflicting directing effects of the substituents and to achieve the desired regiochemistry. This often involves protecting groups and a specific sequence of functional group introductions to ensure the correct placement of the bromo and amino moieties.
Q3: Are there any direct synthesis methods available?
A3: Currently, a direct, high-yield synthesis of this compound from 3-methylbenzoic acid in a single step is not well-documented in the literature. The inherent directing effects of the substituents make such a direct approach challenging.
Q4: What is the general synthetic strategy to achieve the desired isomer?
A4: A common strategy involves a sequence of reactions such as protection of the carboxylic acid, followed by nitration, bromination, reduction of the nitro group, and finally deprotection. The order of these steps is critical for achieving the desired regioselectivity. An alternative approach could involve directed ortho-lithiation to control the position of substitution.
Proposed Synthetic Workflow
The following diagram outlines a potential synthetic pathway for this compound, highlighting the key stages where challenges may arise.
Stability issues of 6-Amino-2-bromo-3-methylbenzoic acid under various reaction conditions
Welcome to the technical support center for 6-Amino-2-bromo-3-methylbenzoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and navigating common challenges encountered during its use in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are associated with its three functional groups: the amino group, the bromo group, and the carboxylic acid group on the aromatic ring. Potential issues include:
-
Oxidation of the amino group: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air, light, or oxidizing agents.[1]
-
Dehalogenation: The carbon-bromine bond can be cleaved under certain reductive conditions, particularly in the presence of catalysts like palladium.[2][3] This results in the formation of the corresponding debrominated analog.
-
Decarboxylation: While generally stable, benzoic acids can undergo decarboxylation at elevated temperatures or in the presence of certain catalysts, leading to the loss of the carboxylic acid group.[4][5]
-
Side reactions of the amino group: The amino group can undergo unwanted side reactions such as diazotization if nitrous acid or its precursors are present.[1][6]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to:
-
Store the solid compound in a tightly sealed container to protect it from air and moisture.
-
Keep it in a cool, dark place to prevent light-induced degradation.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: I am observing a color change in my starting material. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of oxidation of the aromatic amino group.[1] This can be exacerbated by prolonged exposure to air and light. It is advisable to use freshly sourced material or to purify the compound if significant coloration is observed.
Q4: Can this compound be used in palladium-catalyzed cross-coupling reactions? What are the potential pitfalls?
A4: Yes, this compound is suitable for use in palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. However, potential challenges include:
-
Reductive dehalogenation: A common side reaction where the bromo substituent is replaced by a hydrogen atom.[2] This can be minimized by careful selection of the catalyst, ligand, and reaction conditions.
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the starting material.
-
Poor solubility: Depending on the reaction solvent, the starting material or the product may have limited solubility, affecting reaction rates.[7]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting material | Insufficient activation of the carboxylic acid. | Use a more efficient coupling agent (e.g., HATU, COMU) or add an activating agent (e.g., HOBt, HOAt).[8][9] |
| Low nucleophilicity of the amine. | Add a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to deprotonate the amine and increase its reactivity. | |
| Formation of multiple byproducts | Side reactions involving the amino group. | Protect the amino group (e.g., as a Boc or Cbz derivative) before performing the amide coupling. |
| Degradation of the starting material. | Run the reaction at a lower temperature and under an inert atmosphere. |
Issue 2: Unidentified Byproduct Corresponding to Loss of Bromine
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry shows a peak corresponding to the debrominated product. | Reductive dehalogenation during a cross-coupling reaction. | Screen different palladium catalysts and ligands. Sometimes, using a less reactive catalyst or a bulkier ligand can suppress this side reaction.[10] |
| Presence of a reducing agent in the reaction mixture. | Ensure all reagents are pure and free from contaminants that could act as reducing agents. |
Issue 3: Decarboxylation at High Temperatures
| Symptom | Possible Cause | Suggested Solution |
| Gas evolution and formation of 2-bromo-3-methylaniline. | Thermal decarboxylation. | If possible, lower the reaction temperature. Screen alternative solvents that allow for lower reaction temperatures.[4] |
| Catalytic decarboxylation. | Avoid using catalysts known to promote decarboxylation of benzoic acids, such as certain copper or silver salts under specific conditions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues.
Caption: Potential degradation pathways of the molecule.
References
- 1. Reactions of aromatic amines | PDF [slideshare.net]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Overcoming poor solubility of 6-Amino-2-bromo-3-methylbenzoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-bromo-3-methylbenzoic acid, focusing on overcoming its poor solubility in organic solvents.
Troubleshooting Guide: Overcoming Poor Solubility
Issue: Difficulty dissolving this compound in a desired organic solvent for a reaction, purification, or analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Low Solubility | The inherent chemical structure of the compound leads to poor interaction with the solvent. | The compound remains largely as a solid precipitate. |
| Incorrect Solvent Choice | The polarity of the solvent may not be suitable for dissolving the compound. | Minimal to no dissolution is observed. |
| Insufficient Temperature | The dissolution process may be endothermic, requiring heat to proceed. | The compound's solubility is limited at room temperature. |
| pH of the Solution | The amino and carboxylic acid groups' ionization state affects solubility. | The compound's solubility is highly dependent on the pH. |
| Common Ion Effect | Presence of other salts in the solution can suppress dissolution. | Decreased solubility compared to the pure solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am unable to dissolve this compound in my reaction solvent. What can I do?
A2: If you are facing poor solubility, consider the following strategies:
-
Co-solvency: Try using a mixture of solvents. Adding a small amount of a polar co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a less polar solvent can significantly enhance solubility.
-
pH Adjustment: As an amino acid derivative, the solubility of this compound is highly pH-dependent.
-
In acidic conditions, the amino group will be protonated, forming a more soluble salt.
-
In basic conditions, the carboxylic acid group will be deprotonated, also forming a more soluble salt. You can try adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Heating: Gently heating the mixture can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation of the compound at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area for dissolution.
Q3: Are there any recommended solvents to start with for dissolving this compound?
A3: Based on the structure and information for similar compounds, a good starting point for solubility screening would include:
-
Polar Aprotic Solvents: DMSO, DMF, Acetonitrile (ACN)
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
A systematic approach to screen these solvents, both individually and as co-solvent systems, is recommended.
Q4: How can I quantitatively determine the solubility of this compound in different solvents?
A4: A common method is the shake-flask method followed by a suitable analytical technique:
-
Protocol: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a technique like High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
The results can be summarized in a table for easy comparison.
Hypothetical Solubility Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | ~0.5 |
| Ethanol | 25 | ~0.3 |
| Acetonitrile | 25 | < 0.1 |
| THF | 25 | ~1.2 |
| DMSO | 25 | > 10 |
| Water | 25 | < 0.1 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Workflow & Methodologies
Workflow for Solubility Enhancement and Reaction Setup
The following diagram outlines a typical workflow for addressing solubility issues prior to a chemical reaction.
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.
Detailed Protocol: Co-solvent Solubility Enhancement
This protocol provides a method for systematically testing the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., THF)
-
Co-solvent (e.g., DMSO)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the primary solvent.
-
In a series of vials, add a pre-weighed amount of this compound (e.g., 5 mg).
-
To each vial, add a different ratio of the primary solvent to the co-solvent (e.g., 100:0, 95:5, 90:10, 80:20, 50:50 THF:DMSO).
-
Ensure the total volume in each vial is the same (e.g., 1 mL).
-
Stir the vials at a constant temperature (e.g., 25 °C) for 1 hour.
-
Visually inspect each vial for complete dissolution.
-
If undissolved solid remains, continue to the quantitative analysis step described in Q4 of the FAQ.
This systematic approach allows for the identification of the optimal solvent mixture for your specific application. The use of co-solvents is a common and effective strategy for increasing the solubility of poorly soluble compounds in organic synthesis and drug development.
References
Catalyst selection for efficient cross-coupling with 6-Amino-2-bromo-3-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 6-Amino-2-bromo-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its structure:
-
Steric Hindrance: The bromine atom is ortho to a bulky carboxylic acid group and a methyl group, which can sterically hinder the approach of the catalyst and the coupling partner.
-
Electronic Effects: The amino group is electron-donating, which can affect the oxidative addition step in the catalytic cycle.
-
Coordinating Groups: The amino and carboxylic acid groups can potentially coordinate to the metal center of the catalyst, leading to catalyst inhibition or undesired side reactions.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: Palladium-catalyzed cross-coupling reactions are the most widely used and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[1] For this compound, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most relevant for introducing aryl/vinyl, amino, and alkynyl groups, respectively. The choice of reaction depends on the desired final product.
Q3: What general considerations are important for successful cross-coupling with this substrate?
A3: Key considerations include:
-
Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands are often necessary to overcome steric hindrance and promote efficient catalysis.[1][2]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction yield. It must be strong enough to facilitate the desired catalytic step but not so strong as to cause unwanted side reactions.
-
Solvent: The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.
-
Temperature: Reaction temperature may need to be optimized to balance reaction rate and catalyst stability.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a pre-activated palladium catalyst or a palladacycle. For sterically hindered substrates like this, consider using a catalyst system known for high activity, such as those with biarylphosphine ligands.[3] A particularly effective catalyst system for unprotected ortho-bromoanilines is CataXCium A Pd G3. |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand. Ligands like SPhos, RuPhos, or XPhos are often effective for challenging substrates.[4] |
| Incorrect Base | The base is critical for activating the boronic acid.[5] For sterically hindered couplings, stronger bases like K3PO4 or Cs2CO3 are often more effective than weaker bases like K2CO3. |
| Solvent Issues | Ensure the solvent is anhydrous and thoroughly degassed. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used, but the ratio may need optimization. |
| Boronic Acid Decomposition | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Protodeboronation can be a significant side reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier. |
Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation.
| Potential Cause | Troubleshooting Step |
| Catalyst/Ligand Choice | Employ a palladium catalyst with a bulky, electron-rich phosphine ligand. Bidentate ligands like BINAP or DPPF can be effective for primary amines.[2][6] For sterically hindered aryl bromides, bulky monodentate biarylphosphine ligands are often superior.[2] |
| Base Incompatibility | Strong, non-nucleophilic bases such as NaOtBu, LiHMDS, or K3PO4 are typically used. The choice of base can depend on the specific amine coupling partner. |
| Amine Reactivity | Ensure the amine is of high purity. If coupling with a primary amine is challenging, consider using an ammonia equivalent followed by deprotection.[7] |
| Catalyst Inhibition | The amino and carboxyl groups on the substrate can inhibit the catalyst. Using a higher catalyst loading or a ligand that is less susceptible to product inhibition may be necessary. |
| Side Reactions | Hydrodehalogenation (reduction of the aryl bromide) can be a competing side reaction. Optimizing the ligand and reaction conditions can minimize this.[6] |
Sonogashira Coupling
Issue: Low yield of the desired alkynylated product.
| Potential Cause | Troubleshooting Step |
| Copper Co-catalyst Issues | While traditional Sonogashira coupling uses a copper co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8][9] If using copper, ensure it is a Cu(I) salt (e.g., CuI). |
| Palladium Catalyst and Ligand | A variety of palladium catalysts can be used, often with phosphine ligands like PPh3.[10] For challenging substrates, more electron-rich and bulky ligands may be beneficial. |
| Base Selection | An amine base, such as triethylamine or diisopropylamine, is typically used. It acts as both a base and a solvent in some cases. |
| Oxygen Sensitivity | The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Substrate Purity | Use pure terminal alkyne. Impurities can poison the catalyst. |
Experimental Protocols
Recommended Starting Conditions for Suzuki-Miyaura Coupling
Based on successful couplings with structurally similar unprotected ortho-bromoanilines, the following protocol is recommended as a starting point.
| Parameter | Condition |
| Aryl Bromide | This compound (1.0 equiv) |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.5 equiv) |
| Catalyst | CataXCium® A Pd G3 (2 mol %) |
| Base | K3PO4 (2.0 equiv) |
| Solvent | Dioxane/H2O (4:1) |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and then the catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical workflow for troubleshooting low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Barder, T.E., Walker, S.D., Martinelli, J.R. and Buchwald, S.L. (2005) Catalysts for Suzuki-Miyaura Coupling Processes Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127, 4685-4696. - References - Scientific Research Publishing [scirp.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 6-Amino-2-bromo-3-methylbenzoic Acid
This guide provides a comprehensive comparison of various analytical methods for validating the purity of 6-Amino-2-bromo-3-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
The purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose.[1][2] Method validation provides documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria.[3][4] The key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][4][5]
This guide will focus on the practical application and comparison of the following analytical techniques for the purity determination of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, often requiring derivatization for polar molecules like aminobenzoic acids.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that provides a direct measurement of purity against a certified reference standard.
-
Titrimetry: A classic, cost-effective method for determining the concentration of an acidic or basic substance.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. reference standard characterization), available instrumentation, and the desired level of sensitivity and accuracy. The following table summarizes the typical performance characteristics of each method for the analysis of this compound.
Disclaimer: The quantitative data presented in this table is illustrative and representative of the expected performance of these analytical methods for a compound like this compound. Actual results may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization | Quantitative NMR (qNMR) | Titrimetry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% | < 1.5% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL | ~0.1% w/w | High (mg range) |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL | ~0.3% w/w | High (mg range) |
| Specificity | High (with appropriate column and detector) | High (with appropriate column and detector) | Very High (structure-specific) | Low (titrates all acidic/basic groups) |
| Sample Throughput | High | Medium | Low | Medium |
| Cost per Sample | Medium | Medium | High | Low |
Experimental Workflow
The general workflow for validating the purity of this compound involves several key stages, from sample preparation to data analysis and reporting. The specific steps may vary depending on the chosen analytical technique.
Caption: General workflow for the validation of analytical methods for purity determination.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for purity and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and specificity. For aminobenzoic acid isomers and their derivatives, reversed-phase HPLC is typically employed.[6][7][8]
Methodology:
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Validation Parameters:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The peak for this compound should be well-resolved from any impurities or matrix components.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.05 to 0.75 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day. The relative standard deviation (%RSD) should be less than 1.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be within acceptable limits.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Since this compound has low volatility due to its polar functional groups (carboxyl and amino), derivatization is necessary to convert it into a more volatile and thermally stable compound.[9] A common approach is silylation or esterification.
Methodology:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Validation Parameters:
-
Specificity: Ensure complete separation of the derivatized analyte from any derivatization reagent artifacts and potential impurities.
-
Linearity, Accuracy, and Precision: Follow similar procedures as for HPLC, using the derivatized standard and sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used. Benzoic acid is a well-established internal standard for qNMR.[10][11] This method is highly accurate and provides structural confirmation simultaneously.[12]
Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Certified reference material of a suitable compound with known purity (e.g., maleic acid or dimethyl sulfone), ensuring its signals do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Validation Parameters:
-
Specificity: Demonstrated by the high resolution of the NMR spectrum, allowing for the selection of unique, non-overlapping signals for quantification.
-
Accuracy: Verified by using a certified internal standard and ensuring proper experimental conditions (e.g., adequate relaxation delay).
-
Precision: Assessed by repeated preparations and measurements of the same sample.
Titrimetry
Acid-base titration is a classic analytical method that can be used to determine the purity of this compound by titrating its acidic carboxylic group with a standardized base. This method is simple and cost-effective but lacks specificity.
Methodology:
-
Instrumentation: Burette, pH meter or visual indicator.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Indicator: Phenolphthalein or potentiometric endpoint detection.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., 200 mg).
-
Dissolve in a suitable solvent (e.g., 50 mL of neutralized ethanol or a mixture of ethanol and water).
-
Add a few drops of phenolphthalein indicator.
-
-
Procedure:
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed (or the equivalence point is reached potentiometrically).
-
Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.
-
-
Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100 Where:
-
V_NaOH = Volume of NaOH used (in mL)
-
M_NaOH = Molarity of NaOH
-
MW_analyte = Molecular weight of the analyte (230.06 g/mol )
-
m_sample = mass of the sample (in g)
-
Validation Parameters:
-
Accuracy: Determined by assaying a high-purity reference standard of the material.
-
Precision: Assessed by performing multiple titrations of the same sample.
-
Specificity: This method has low specificity as it will quantify any acidic impurities present in the sample.
Conclusion
The choice of an analytical method for the purity validation of this compound should be based on a balance of performance requirements, cost, and available resources.
-
HPLC is the recommended method for routine quality control due to its high specificity, sensitivity, and ability to simultaneously quantify impurities.
-
GC with derivatization can be a viable alternative if HPLC is not available, particularly for identifying volatile impurities.
-
qNMR is the gold standard for assigning the purity of a reference standard due to its high accuracy and direct traceability to SI units, though it is less suited for high-throughput screening.[11]
-
Titrimetry offers a simple, low-cost option for a general assay but is not suitable for impurity profiling due to its lack of specificity.
A logical approach to purity validation would involve using qNMR to certify a primary reference standard and then employing a validated HPLC method for routine quality control analysis of production batches.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. wjarr.com [wjarr.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. helixchrom.com [helixchrom.com]
- 7. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 11. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Analysis of 6-Amino-2-bromo-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of 6-Amino-2-bromo-3-methylbenzoic acid.
Experimental Protocol: A Generalized Approach
A typical HPLC method for an amino-benzoic acid derivative would involve reversed-phase chromatography.
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase could consist of:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 280 nm for aromatic compounds).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
For enhanced sensitivity and selectivity, especially in complex matrices, derivatization can be employed.[1] Common derivatizing agents for primary amines like the one in this compound include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[1] This is particularly useful when coupling HPLC with fluorescence detection.
Data Presentation: Expected Performance
The following table summarizes the expected performance characteristics of an optimized HPLC method for this compound. These values are illustrative and would need to be determined experimentally.
| Parameter | Expected Value |
| Retention Time (Rt) | 5 - 15 min |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique, but it requires the analyte to be volatile and thermally stable. Since this compound is a non-volatile amino acid derivative, derivatization is mandatory to increase its volatility.
Experimental Protocol: A Generalized Approach
A common derivatization strategy for amino acids in GC-MS involves esterification of the carboxylic acid group followed by acylation of the amino group.
-
Derivatization: A two-step process is often used:
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. An example program could be:
-
Initial temperature: 100°C (hold for 2 min)
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
Data Presentation: Expected Performance
The following table outlines the expected performance of a GC-MS method for the derivatized this compound.
| Parameter | Expected Value |
| Retention Time (Rt) | 10 - 25 min |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not required. Suitable for non-volatile compounds. | Requires volatile and thermally stable analytes (derivatization needed). |
| Sample Preparation | Simpler; often just dissolution and filtration. | More complex; requires a derivatization step. |
| Sensitivity | Good, can be enhanced with specific detectors (e.g., fluorescence). | Excellent, especially in SIM mode. |
| Selectivity | Good, based on chromatographic separation and detector response. | Excellent, provides structural information from mass spectra. |
| Analysis Time | Generally faster per sample. | Can be longer due to derivatization and longer run times. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher than a standard HPLC-UV system. |
| Robustness | Typically very robust and reproducible. | Derivatization can introduce variability. |
Workflow Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound.
-
HPLC-UV is a robust, straightforward, and cost-effective method for routine quality control and quantification, especially when high sensitivity is not the primary concern. Its simpler sample preparation makes it suitable for high-throughput environments.
-
GC-MS offers superior sensitivity and selectivity, providing structural confirmation through mass spectral data. However, the mandatory derivatization step adds complexity and potential for variability. This method is ideal for impurity profiling, trace-level analysis, and when definitive identification is required.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For most routine applications, HPLC is likely the more practical choice, while GC-MS excels in more demanding analytical challenges.
References
A Comparative Guide to 6-Amino-2-bromo-3-methylbenzoic Acid and Other Halogenated Anthranilic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Halogenated anthranilic acids are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their utility stems from the versatile reactivity of the amino, carboxylic acid, and halogen functionalities, which allows for diverse chemical transformations. This guide provides a detailed comparison of 6-Amino-2-bromo-3-methylbenzoic acid with other common halogenated anthranilic acids, focusing on their synthesis and performance in key synthetic applications, supported by experimental data.
Introduction to Halogenated Anthranilic Acids
Anthranilic acid and its derivatives are crucial precursors in the pharmaceutical and chemical industries. The introduction of halogen atoms onto the aromatic ring significantly modifies the electronic properties and reactivity of the molecule, providing handles for cross-coupling reactions and other transformations. This guide will focus on a comparative analysis of the following compounds:
-
This compound
-
2-Amino-5-bromobenzoic acid
-
2-Amino-3,5-dibromobenzoic acid
-
2-Amino-5-chlorobenzoic acid
Synthesis of Halogenated Anthranilic Acids
The synthesis of these compounds typically involves electrophilic halogenation of an appropriate anthranilic acid precursor or a multi-step sequence involving nitration, reduction, and halogenation of a substituted benzoic acid. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromobenzoic acid
This protocol describes the bromination of 2-aminobenzoic acid.
Materials:
-
2-Aminobenzoic acid
-
Glacial acetic acid
-
Bromine
-
Sodium hydroxide solution (for workup)
-
Hydrochloric acid (for workup)
Procedure:
-
Dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and neutralize with a sodium hydroxide solution.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-bromobenzoic acid.
Protocol 2: Synthesis of 2-Amino-3,5-dibromobenzoic acid
This protocol involves the dibromination of 2-aminobenzoic acid.
Materials:
-
2-Aminobenzoic acid
-
Glacial acetic acid
-
Bromine (excess)
Procedure:
-
Dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Add an excess of bromine in glacial acetic acid dropwise to the solution.
-
Stir the mixture at room temperature for several hours.
-
The product precipitates out of the solution.
-
Filter the precipitate, wash with acetic acid and then water, and dry to yield 2-amino-3,5-dibromobenzoic acid.
Protocol 3: Synthesis of this compound (Proposed)
Proposed Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent such as N-bromosuccinimide (NBS) or bromine. The use of a catalyst like iron(III) bromide might be necessary.
-
Control the reaction temperature to influence the isomeric ratio of the products.
-
Monitor the reaction by TLC or GC-MS to determine the formation of the desired product.
-
Isolate the product through extraction and crystallization. Purification by column chromatography may be required to separate isomers.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in drug discovery and materials science. The reactivity of halogenated anthranilic acids in this reaction is influenced by the nature of the halogen (I > Br > Cl) and the electronic and steric environment of the C-X bond.
Below is a table summarizing typical reaction conditions and yields for the Suzuki-Miyaura coupling of various halogenated anthranilic acids with phenylboronic acid. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is a collation from various sources. Reaction conditions can significantly impact yields.
| Halogenated Anthranilic Acid | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Reaction Time (Typical) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 h | 75-90[1][2] |
| 2-Amino-5-bromobenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12-24 h | 65-85[1][2] |
| 2-Amino-3,5-dibromobenzoic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 8-16 h | 70-95 (mono-arylation) |
| 2-Amino-5-chlorobenzoic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 24 h | 40-60 |
Observations:
-
Bromo-substituted anthranilic acids generally exhibit good reactivity in Suzuki-Miyaura coupling reactions.
-
The reactivity of chloro-substituted analogs is lower, often requiring more active catalyst systems and longer reaction times.
-
The position of the halogen and other substituents can influence the reaction rate and yield due to steric and electronic effects. For instance, the ortho-bromo substituent in this compound is generally more reactive than a para-bromo substituent due to the influence of the adjacent amino group.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Biological Significance and Signaling Pathways
Halogenated anthranilic acid derivatives have garnered significant interest for their potential as therapeutic agents, notably as quorum sensing inhibitors and anticancer agents.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex quorum sensing (QS) system to regulate virulence factor production and biofilm formation. The QS network involves multiple signaling molecules, including acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS). Halogenated anthranilic acids have been shown to interfere with the PQS signaling pathway.
The PQS system is regulated by the las and rhl AHL-mediated systems. The operon pqsABCDE is responsible for the synthesis of the precursor HHQ (2-heptyl-4-quinolone), which is then converted to PQS (2-heptyl-3-hydroxy-4-quinolone) by the monooxygenase PqsH. PQS then binds to and activates the transcriptional regulator PqsR (also known as MvfR), leading to the upregulation of virulence genes.
Anticancer Activity: Targeting Hedgehog and MAPK Signaling
Derivatives of anthranilic acid have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog (Hh) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
The Hedgehog signaling pathway is crucial during embryonic development and its aberrant reactivation in adults is linked to the development and progression of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which relieves its inhibition of the Smoothened (SMO) protein. Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. Some anthranilic acid derivatives have been shown to inhibit this pathway, potentially by targeting SMO or downstream components.[3]
The MAPK signaling pathway is a cascade of protein kinases that plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. The cascade typically involves a series of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Anthranilic acid derivatives have been explored as inhibitors of this pathway, potentially targeting one or more of the kinase components.[3][5]
Conclusion
This compound and its related halogenated anthranilic acids are valuable and versatile building blocks in organic synthesis. Their utility is particularly evident in palladium-catalyzed cross-coupling reactions, where the nature and position of the halogen atom significantly influence reactivity. While bromo-derivatives generally offer a good balance of reactivity and stability, the specific substitution pattern of this compound may offer unique advantages in terms of reactivity and potential for further functionalization.
Furthermore, the growing body of research on the biological activities of halogenated anthranilic acid derivatives, particularly as quorum sensing inhibitors and anticancer agents, highlights their importance in drug discovery. A thorough understanding of their synthesis and reactivity is crucial for the continued development of novel therapeutics and functional materials. Further comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in reactivity among these important synthetic intermediates.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 6-Amino-2-bromo-3-methylbenzoic Acid Derivatives and Their Isomeric Counterparts
A detailed examination of the therapeutic potential of substituted aminobenzoic acids.
In the quest for novel therapeutic agents, researchers often turn to the versatile scaffold of aminobenzoic acid and its derivatives. The strategic placement of different functional groups on the aromatic ring can significantly influence the biological activity of the resulting compounds. This guide provides a comparative overview of the biological activity, primarily focusing on the anticancer properties, of compounds derived from 6-Amino-2-bromo-3-methylbenzoic acid and its isomers.
While direct comparative studies screening derivatives of this compound against its isomers are not extensively available in the current literature, this guide compiles and presents data from various studies on related aminobenzoic acid derivatives. This allows for an indirect comparison and highlights the potential of this class of compounds in drug discovery.
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various derivatives of aminobenzoic acid isomers against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher activity.
Table 1: Anticancer Activity of Quinazolinone Derivatives from Anthranilic Acid Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazine containing quinazolinone derivative 14 | HOP-92 (Lung Cancer) | 0.11 | [1] |
| Piperazine containing quinazolinone derivative 15 | HOP-92 (Lung Cancer) | 1.70 | [1] |
| 4-anilinoquinazoline derivative 9 | H3255 (NSCLC) | 0.78 (GI50) | [1] |
| Cinnamic acid-substituted anilinoquinazoline 31 (3-bromo) | A431 (Skin Carcinoma) | 0.33 | [2] |
| Cinnamic acid-substituted anilinoquinazoline 32 (3-chloro) | A431 (Skin Carcinoma) | 0.49 | [2] |
| 6,7-dimorpholinoalkyl quinazoline 27 (3-chloro-4-(3-fluorophenyl)aniline) | EGFR T790M mutant | 0.0093 | [2] |
Table 2: Anticancer Activity of para-Aminobenzoic Acid (PABA) Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro anilinoquinoline derivative | MCF-7 (Breast Cancer) | 3.42 | [3] |
| Chloro anilinoquinoline derivative | A549 (Lung Cancer) | 5.97 | [3] |
| PABA/NO analogue | OVCAR-3 (Ovarian Cancer) | 9.8 (GI50) | [4] |
| Schiff base of PABA | HepG2 (Liver Cancer) | ≥ 15.0 | [5][6] |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 (Colon Cancer) | 23.31 | [3] |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | MCF-7 (Breast Cancer) | 72.22 | [3] |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 (Liver Cancer) | 53.29 | [3] |
Experimental Protocols
A fundamental technique for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Anticancer Activity Screening
Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100-200 µL of the solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for about 10 minutes.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizing Molecular Mechanisms
The biological activity of aminobenzoic acid derivatives often stems from their interaction with specific cellular signaling pathways that are crucial for cancer cell survival and proliferation.
Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the anticancer activity of test compounds.
Derivatives of aminobenzoic acids have been reported to modulate several key signaling pathways implicated in cancer. Two such pathways are the PI3K/AKT and the TNFα/NFκB pathways.
Caption: The PI3K/AKT pathway, a critical regulator of cell survival and proliferation, is a potential target for aminobenzoic acid derivatives.
Caption: The TNFα/NFκB signaling cascade, which plays a key role in inflammation and cell survival, can be inhibited by certain aminobenzoic acid derivatives.[11]
Conclusion
The available data, while not offering a direct side-by-side comparison, strongly suggest that derivatives of aminobenzoic acids, including isomers of amino-bromo-methylbenzoic acid, represent a promising class of compounds for the development of novel anticancer agents. The observed cytotoxic activities against a range of cancer cell lines underscore the importance of the substitution pattern on the benzene ring in determining biological efficacy. Further research involving the systematic synthesis and parallel screening of derivatives from this compound and its isomers is warranted to elucidate clear structure-activity relationships and to identify lead compounds with enhanced therapeutic potential. The modulation of critical signaling pathways such as PI3K/AKT and TNFα/NFκB appears to be a key mechanism through which these compounds exert their anticancer effects.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer test with the MTT assay method [bio-protocol.org]
- 8. MTT Assay [protocols.io]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Journey: Unveiling the Chemical Evolution of 6-Amino-2-bromo-3-methylbenzoic Acid
In the intricate world of pharmaceutical and materials science, a thorough understanding of a molecule's chemical and structural evolution is paramount. This guide provides a detailed spectroscopic comparison of the novel compound 6-Amino-2-bromo-3-methylbenzoic acid with its key precursors: 3-methylbenzoic acid, 3-methyl-2-nitrobenzoic acid, and 2-amino-3-methylbenzoic acid. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur at each synthetic step. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for the characterization of this and related molecular entities.
Synthetic Pathway Overview
The synthetic route to this compound is a multi-step process beginning with the commercially available precursor, 3-methylbenzoic acid. The synthesis involves nitration, reduction of the nitro group, and subsequent bromination to yield the final product. Each step introduces significant changes to the molecule's electronic and structural properties, which are distinctly captured by various spectroscopic techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. These datasets provide a quantitative look at the changes in chemical environment and functional groups throughout the synthesis.
¹H NMR Data
The ¹H NMR spectra provide detailed information about the hydrogen atoms in the molecule. Key changes observed include shifts in the aromatic protons' resonances due to the introduction of electron-withdrawing (nitro) and electron-donating (amino) groups, as well as the appearance and disappearance of signals corresponding to the protons of these functional groups.
| Compound | Chemical Shift (δ) [ppm] |
| 3-Methylbenzoic Acid | 2.37 (s, 3H, CH₃), 7.22-7.61 (m, 2H, Ar-H), 7.64-8.03 (m, 2H, Ar-H) |
| 3-Methyl-2-nitrobenzoic Acid | 2.29 (s, 3H, CH₃), 7.62 (t, 1H, Ar-H), 7.71 (d, 1H, Ar-H), 7.87 (d, 1H, Ar-H), ~13.9 (br s, 1H, COOH)[1] |
| 2-Amino-3-methylbenzoic Acid | 2.10 (s, 3H, CH₃), 5.87 (br s, 2H, NH₂), 7.21 (d, 1H, Ar-H), 7.78 (d, 1H, Ar-H), 11.51 (s, 1H, COOH)[2] |
| This compound | No experimental data found. Predicted shifts would show further changes in the aromatic region due to the bromine substituent. |
¹³C NMR Data
¹³C NMR spectroscopy reveals the carbon framework of the molecules. The introduction of different functional groups significantly impacts the chemical shifts of the aromatic carbons, providing clear evidence of the synthetic transformations.
| Compound | Chemical Shift (δ) [ppm] |
| 3-Methylbenzoic Acid | 21.3 (CH₃), 126.9, 128.9, 130.2, 131.2, 133.9, 138.4 (Ar-C), 167.9 (C=O) |
| 3-Methyl-2-nitrobenzoic Acid | No experimental data found. Predicted shifts would show a downfield shift for the carbon attached to the nitro group. |
| 2-Amino-3-methylbenzoic Acid | No experimental data found. Predicted shifts would show an upfield shift for the carbon attached to the amino group compared to the nitro precursor. |
| This compound | No experimental data found. Predicted shifts would be influenced by both the amino and bromo substituents. |
FTIR Data
FTIR spectroscopy is instrumental in identifying functional groups. The progression from a simple carboxylic acid to the final product is marked by the appearance and disappearance of characteristic vibrational bands for the nitro and amino groups.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 3-Methylbenzoic Acid | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch) |
| 3-Methyl-2-nitrobenzoic Acid | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1550 and ~1350 (N-O asymmetric and symmetric stretch) |
| 2-Amino-3-methylbenzoic Acid | ~3400 and ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1600 (C=C aromatic stretch) |
| This compound | No experimental data found. Expected to show similar peaks to 2-amino-3-methylbenzoic acid, with potential shifts due to the bromine atom and changes in hydrogen bonding. |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compounds and fragmentation patterns that can aid in structure elucidation. The progressive increase in molecular weight confirms the addition of the nitro, amino (after reduction), and bromo groups.
| Compound | Molecular Ion (m/z) |
| 3-Methylbenzoic Acid | 136.15 |
| 3-Methyl-2-nitrobenzoic Acid | 181.15 |
| 2-Amino-3-methylbenzoic Acid | 151.16 |
| This compound | 230.06 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific data. Below are generalized procedures for the spectroscopic techniques used in this guide, based on common practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powder was placed directly on the diamond crystal of the ATR accessory, and pressure was applied to ensure good contact. Alternatively, samples can be prepared as KBr pellets by grinding a small amount of the sample with KBr and pressing it into a thin disk.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a DTGS detector.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Data was collected in both positive and negative ion modes. The mass-to-charge ratio (m/z) of the molecular ion and major fragments were recorded.
Workflow and Relationships
The following diagrams illustrate the logical workflow of the spectroscopic comparison and the relationships between the different analytical techniques and the information they provide.
References
Comparative Guide to Quantifying the Purity of 6-Amino-2-bromo-3-methylbenzoic Acid: NMR vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 6-Amino-2-bromo-3-methylbenzoic acid is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two prevalent analytical techniques for purity quantification: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your analytical needs.
Introduction to Purity Analysis
This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . The presence of impurities, which can arise from the synthetic route, degradation, or storage, can significantly impact its chemical reactivity and the quality of downstream products. Therefore, robust analytical methods are required for accurate purity assessment.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[1][2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling accurate quantification against a certified internal standard.[1]
High-Performance Liquid Chromatography (HPLC) is a widely adopted separative technique for purity determination in the pharmaceutical industry.[3][4] It excels at separating the main compound from its impurities, and quantification is typically performed by comparing the peak area of the analyte to that of a reference standard, often expressed as an area percentage.
Quantitative Data Summary
The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the purity analysis of a single batch of this compound using both qNMR and HPLC.
Table 1: Purity Determination of this compound by qNMR
| Parameter | Value |
| Analyte Weight | 15.05 mg |
| Internal Standard (Maleic Acid) Weight | 5.20 mg |
| Purity of Internal Standard | 99.8% |
| Calculated Purity of Analyte (w/w %) | 98.7% |
| Relative Standard Deviation (RSD, n=3) | 0.15% |
Table 2: Purity Determination of this compound by HPLC (Area %)
| Peak ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 3.52 | 15,800 | 0.35% |
| Main Compound | 5.18 | 4,480,500 | 99.12% |
| Impurity 2 | 6.71 | 12,200 | 0.27% |
| Impurity 3 | 8.94 | 9,100 | 0.20% |
| Total Area | 4,517,600 | 100.00% | |
| Purity (Area %) | 99.12% |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.
Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: Maleic acid (Certified Reference Material, purity ≥ 99.5%)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrumentation: 500 MHz NMR Spectrometer
-
Equipment: Analytical microbalance, volumetric flasks, NMR tubes
Procedure:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 30 seconds is generally sufficient.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the two olefinic protons appear as a singlet.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by area percentage.
Materials and Instrumentation:
-
Analyte: this compound
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Instrumentation: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Set up the HPLC system with the following parameters:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
-
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound and any impurity peaks.
-
Integrate the peak areas of all components.
-
Calculate the purity by area percentage:
Purity (Area %) = (Area_main_peak / Total_area_all_peaks) * 100
Mandatory Visualizations
Caption: Workflow for qNMR Purity Determination.
Caption: Comparison of qNMR and HPLC Methods.
Discussion and Comparison
qNMR: The qNMR method provides an absolute measure of purity (w/w %), which is directly traceable to a certified reference material. This technique is highly precise and does not require a reference standard of the analyte itself, which is particularly advantageous for novel compounds or when a pure standard is unavailable. However, qNMR is less sensitive than HPLC for detecting trace impurities and can be susceptible to errors from overlapping signals in complex spectra. The accuracy of qNMR is heavily reliant on the accurate weighing of both the analyte and the internal standard.[1][5]
HPLC: HPLC offers excellent separation capabilities and high sensitivity, making it ideal for detecting and quantifying trace impurities.[3][4] The purity is typically reported as an area percentage, which is a relative measure. For accurate absolute quantification, a well-characterized reference standard of the main compound is necessary to create a calibration curve. Method development for HPLC can be more time-consuming compared to qNMR, as it involves optimizing the column, mobile phase, and gradient to achieve adequate separation of all components.
Both qNMR and HPLC are powerful techniques for assessing the purity of this compound, each with distinct advantages and limitations.
-
qNMR is the preferred method for obtaining an absolute, metrologically traceable purity value and is ideal for the certification of reference materials.
-
HPLC is superior for routine quality control, impurity profiling, and the detection of trace-level contaminants due to its high sensitivity and separative power.
For comprehensive characterization, a combination of both techniques is often employed. qNMR can be used to certify the purity of a primary reference standard, which can then be used for the routine quantification of batch samples by HPLC. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development.
References
Benchmarking the performance of different catalysts for reactions involving 6-Amino-2-bromo-3-methylbenzoic acid
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The functionalization of substituted anthranilic acids, such as 6-Amino-2-bromo-3-methylbenzoic acid, is a critical step in the synthesis of a wide array of pharmacologically active molecules and functional materials. The strategic position of the amino, bromo, and carboxylic acid groups offers multiple avenues for molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the performance of different catalytic systems for key transformations involving this versatile building block, supported by experimental data from peer-reviewed literature.
C-N Cross-Coupling: A Comparison of Copper- and Palladium-Catalyzed Amination
The formation of a new carbon-nitrogen bond at the C2 position (ortho to the carboxylic acid) is a common strategy to introduce structural diversity. Both copper- and palladium-based catalysts are employed for this transformation, with the choice of catalyst significantly impacting reaction efficiency and substrate scope.
Table 1: Catalyst Performance in the N-Arylation of 2-Bromo-3-methylbenzoic Acid Derivatives.
| Entry | Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Copper-Catalyzed Amination | Cu powder (0.8 mmol), Cu₂O (0.4 mmol) | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 58 | [1] |
| 2 | Buchwald-Hartwig Amination | Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol) | NaOtBu | Toluene | 100 | 12-24 | 31-93 | [General protocol, see experimental section for details] |
Note: The yield for the Buchwald-Hartwig amination is a range based on reactions with similar substituted bromopyrroles and is representative of what can be expected.
The data suggests that for simple N-arylation with anilines, copper-catalyzed (Ullmann-type) amination provides a moderate yield. Palladium-catalyzed Buchwald-Hartwig amination, while requiring more specialized ligands, can offer a broader substrate scope and potentially higher yields, as demonstrated in related systems.
Experimental Protocols: C-N Cross-Coupling
Protocol 1: Copper-Catalyzed N-Arylation of 2-Bromo-3-methylbenzoic Acid [1]
A mixture of 2-bromo-3-methylbenzoic acid (1.0 eq), aniline (1.1 eq), potassium carbonate (1.0 eq), copper powder (0.09 eq), and copper(I) oxide (0.05 eq) in 2-ethoxyethanol is refluxed at 130 °C for 24 hours under a nitrogen atmosphere. After cooling, the reaction mixture is poured into water, and the product is precipitated by acidification with dilute HCl. The crude product is then purified by recrystallization or chromatography.
Protocol 2: Representative Buchwald-Hartwig N-Arylation
An oven-dried reaction vessel is charged with this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand such as BINAP (2-4 mol%). Anhydrous toluene is added, and the vessel is sealed and heated at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
C-C Cross-Coupling: Suzuki-Miyaura Reaction Catalyst Screening
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The choice of palladium catalyst and ligand is crucial, especially for sterically hindered and electronically diverse substrates like this compound. A study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines provides valuable insights into catalyst performance.
Table 2: Catalyst Performance in the Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline. [2]
| Entry | Catalyst (10 mol%) | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 29 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 48 |
| 3 | CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF | 95 |
| 4 | RuPhos Pd G3 | - | K₃PO₄ | 1,4-Dioxane/H₂O | <10 |
| 5 | XPhos Pd G3 | - | K₃PO₄ | 1,4-Dioxane/H₂O | 17 |
| 6 | SPhos Pd G2 | - | K₃PO₄ | 1,4-Dioxane/H₂O | <10 |
The results clearly indicate that the choice of the palladium precatalyst and ligand system has a dramatic effect on the reaction yield. For the model substrate, the palladacycle catalyst CataCXium A Pd G3 in 2-MeTHF proved to be exceptionally effective, affording a near-quantitative yield.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Protocol 3: Optimized Suzuki-Miyaura Coupling of an ortho-Bromoaniline [2]
To a mixture of the ortho-bromoaniline (1.0 eq), the boronic acid or ester (1.5 eq), and potassium phosphate (2.0 eq) is added 2-methyltetrahydrofuran (2-MeTHF). The vessel is purged with argon, and the CataCXium A Pd G3 catalyst (10 mol%) is added. The reaction mixture is then heated at the desired temperature (e.g., 80 °C) and stirred until completion. After cooling, the reaction is diluted with an organic solvent and washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate catalyst is paramount for the successful functionalization of this compound. For C-N bond formation, both copper and palladium catalysts are viable options, with the latter often providing higher efficiency and broader scope, albeit at a higher cost. For C-C bond formation via Suzuki-Miyaura coupling, modern palladium precatalysts, such as palladacycles, can offer superior performance, especially for challenging substrates. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the rational selection of catalytic systems to accelerate discovery and development efforts.
References
In-Silico Prediction of Physicochemical and ADMET Properties of Novel 6-Amino-2-bromo-3-methylbenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico predicted properties of a series of novel derivatives of 6-Amino-2-bromo-3-methylbenzoic acid. The parent compound and its analogs are of interest in medicinal chemistry due to their structural similarity to known bioactive molecules, suggesting potential applications in various therapeutic areas, including oncology and inflammatory diseases. Para-aminobenzoic acid (PABA) and its derivatives, for instance, have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
This in-silico assessment aims to prioritize compounds with favorable drug-like properties for further experimental investigation. The following sections detail the predicted physicochemical characteristics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of the parent compound and five hypothetical derivatives with varied substitutions.
Data Presentation: Comparative Analysis of Derivatives
The following tables summarize the predicted physicochemical and ADMET properties for the parent this compound (ABMBA) and its five derivatives (D1-D5). These derivatives feature modifications at the amino and carboxylic acid groups, common sites for derivatization in aminobenzoic acids.[2]
Table 1: Predicted Physicochemical Properties
| Compound ID | Derivative Structure (Modification from Parent) | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (LogS) | pKa |
| ABMBA | Parent Compound | 230.06 | 2.1 | -3.5 | 4.2 |
| D1 | Methyl Ester | 244.09 | 2.5 | -3.8 | - |
| D2 | N-acetyl | 272.09 | 1.8 | -3.2 | 4.1 |
| D3 | Amide | 229.08 | 1.6 | -3.0 | - |
| D4 | N-phenyl | 306.16 | 3.9 | -4.5 | 4.3 |
| D5 | Ethyl Ester | 258.12 | 2.9 | -4.1 | - |
Table 2: Predicted ADMET Properties
| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | Blood-Brain Barrier (BBB) Permeant | CYP2D6 Inhibitor | hERG I Inhibitor | Ames Mutagenicity |
| ABMBA | High | Moderate | Yes | No | No | No |
| D1 | High | High | Yes | No | No | No |
| D2 | High | Moderate | No | No | No | No |
| D3 | High | Moderate | No | No | No | No |
| D4 | Moderate | Low | Yes | Yes | No | Yes |
| D5 | High | High | Yes | No | No | No |
Experimental Protocols: In-Silico Methodologies
The data presented in this guide were generated using a standard in-silico drug discovery workflow.[3][4][5] The methodologies employed are widely accepted for the early-stage assessment of drug candidates.
1. Ligand Preparation: The 3D structures of the parent compound, this compound, and its derivatives were generated using molecular modeling software. The structures were then optimized to their lowest energy conformation using a suitable force field (e.g., OPLS3e).
2. Physicochemical Property Prediction: Physicochemical properties were calculated using computational software. These tools employ quantitative structure-property relationship (QSPR) models to estimate key molecular descriptors.[6]
-
Molecular Weight (MW): Calculated from the chemical formula.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, predicted using atom-based or fragment-based methods.
-
Aqueous Solubility (LogS): Predicted based on the molecular structure and LogP.
-
pKa: The ionization constant was predicted using empirical models based on the substructures of the molecule.
3. ADMET Prediction: The ADMET properties were predicted using a variety of in-silico models, many of which are based on machine learning algorithms trained on large datasets of experimental data.[7]
-
Human Intestinal Absorption (HIA): Predicted using models that correlate physicochemical properties with oral absorption.
-
Caco-2 Permeability: An in-vitro model for predicting intestinal drug absorption, simulated using computational models.
-
Blood-Brain Barrier (BBB) Permeability: Predicted based on molecular size, polarity, and lipophilicity.
-
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions was assessed by predicting the inhibition of key metabolic enzymes like CYP2D6.
-
hERG Inhibition: Cardiotoxicity potential was evaluated by predicting the blockage of the hERG potassium channel.
-
Ames Mutagenicity: The potential for carcinogenicity was predicted using structural alerts and statistical models.
Visualizations: Workflows and Pathways
The following diagrams illustrate the computational workflow used for property prediction and a hypothetical signaling pathway that could be a target for this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugpatentwatch.com [drugpatentwatch.com]
Unlocking Therapeutic Potential: A Comparative Analysis of Pharmaceutical Intermediates from Aminobenzoic Acid Isomers
The positional arrangement of functional groups on a molecule, a concept known as isomerism, plays a pivotal role in determining the pharmacological activity of pharmaceutical compounds. This guide delves into the comparative efficacy of pharmaceutical intermediates synthesized from the three isomers of aminobenzoic acid: ortho-, meta-, and para-aminobenzoic acid. By examining their applications in synthesizing key drug classes such as non-steroidal anti-inflammatory drugs (NSAIDs) and local anesthetics, we can elucidate how the isomeric form of the starting material influences the final drug's therapeutic profile.
This analysis is supported by experimental data from various studies, providing a quantitative basis for comparison. Detailed experimental protocols for key assays are also provided to offer a comprehensive understanding of the methodologies used to evaluate efficacy.
The Isomeric Influence on Drug Efficacy: A Tale of Three Molecules
Ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA) are aromatic compounds that serve as versatile starting materials in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The spatial orientation of the amino and carboxylic acid groups on the benzene ring dictates the molecule's reactivity and its ability to interact with biological targets, ultimately shaping the efficacy and specificity of the resulting drug.
Derivatives of para-aminobenzoic acid are perhaps the most extensively studied and utilized in medicine. PABA is a well-known building block for a multitude of drugs, including widely used local anesthetics, sunscreens, and even some anticancer and anti-inflammatory agents.[1][2] In contrast, ortho-aminobenzoic acid derivatives, such as the fenamates, have carved out a significant niche as potent NSAIDs.[3] The therapeutic applications of meta-aminobenzoic acid derivatives are less documented in readily available comparative studies, though they are recognized as important intermediates in the synthesis of various pharmaceuticals, including some anti-inflammatory and analgesic medications.[4]
One clear example of isomeric influence comes from the field of cholinesterase inhibitors, where para-substituted derivatives have demonstrated greater activity compared to their meta-counterparts.[1] This highlights the critical role of substituent positioning in achieving optimal interaction with the target enzyme.
Comparative Efficacy in Key Therapeutic Areas
To provide a clear comparison, this guide will focus on two major therapeutic classes where derivatives of aminobenzoic acid isomers are prevalent: anti-inflammatory agents and local anesthetics.
Anti-Inflammatory Agents
The anti-inflammatory properties of drugs derived from aminobenzoic acid isomers are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Table 1: Comparative Anti-Inflammatory Activity of Aminobenzoic Acid Isomer Derivatives
| Isomer Origin | Drug/Compound Example | Target/Mechanism | Quantitative Efficacy Data (IC50) | Reference |
| Ortho | Mephenamic Acid | COX-1/COX-2 Inhibition | Varies by study; generally a potent inhibitor | [3] |
| Para | Balsalazide | Aminosalicylate (prodrug of 5-aminosalicylic acid) | Acts locally in the colon | [5] |
| Meta | N/A in direct comparative studies found | - | - | - |
While direct head-to-head studies comparing the anti-inflammatory efficacy of drugs derived from all three isomers are scarce, a network meta-analysis of NSAIDs for primary dysmenorrhea provides some insight. This analysis included mefenamic acid (an ortho-derivative) and found it to be an effective option, though it did not directly compare it with para- or meta-aminobenzoic acid-derived NSAIDs within the same study.[6]
Local Anesthetics
The anesthetic action of these compounds stems from their ability to block sodium ion channels in nerve membranes, thereby preventing the transmission of pain signals. PABA has been a cornerstone in the development of local anesthetics.
Table 2: Comparative Potency of PABA-Derived Local Anesthetics
| Drug | Relative Potency (vs. Procaine) | Duration of Action | Reference |
| Procaine | 1 | Short | |
| Tetracaine | 10 | Long | |
| Benzocaine | - (Topical use) | - |
Currently, there is a lack of readily available local anesthetics derived from ortho- or meta-aminobenzoic acid that have been directly compared to the well-established PABA derivatives in clinical use. This highlights a potential area for future drug discovery and development.
Experimental Methodologies
The evaluation of the efficacy of these pharmaceutical intermediates relies on a battery of standardized in vitro and in vivo assays.
In Vitro Anti-Inflammatory Assays
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the COX enzymes.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Test Compound Incubation: The test compounds (derived from aminobenzoic acid isomers) are pre-incubated with the enzymes at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme immunoassay (EIA).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated to determine its potency.
In Vivo Analgesic and Anti-Inflammatory Models
Animal models are crucial for evaluating the in vivo efficacy of these compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the rat's hind paw induces a localized inflammatory response.
-
Paw Volume Measurement: The volume of the paw is measured at regular intervals using a plethysmometer.
-
Efficacy Evaluation: The percentage of inhibition of paw edema by the test compound is calculated by comparing it to a control group that received only the vehicle.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice (Analgesic)
-
Animal Model: Swiss albino mice are commonly used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally.
-
Induction of Pain: An intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific period after the acetic acid injection.
-
Efficacy Evaluation: The analgesic effect is determined by the reduction in the number of writhes in the treated group compared to a control group.
Visualizing the Synthesis and Action
To better understand the relationship between the starting isomers and their therapeutic applications, the following diagrams illustrate a generalized synthetic workflow and a key signaling pathway.
Figure 1: Generalized workflow from aminobenzoic acid isomers to drug classes.
Figure 2: Simplified signaling pathway of COX inhibition by NSAIDs.
Conclusion
The isomeric form of aminobenzoic acid profoundly influences the therapeutic efficacy of the pharmaceutical intermediates derived from it. While para-aminobenzoic acid has historically been a versatile and widely used building block, derivatives of ortho-aminobenzoic acid have proven to be highly effective in specific applications, such as anti-inflammatory drugs. The therapeutic landscape of meta-aminobenzoic acid derivatives remains less explored in comparative studies, presenting an opportunity for future research and drug development.
This guide underscores the importance of considering isomeric variations in the early stages of drug design and development. A deeper understanding of the structure-activity relationships governed by isomerism will continue to drive the synthesis of more potent, specific, and safer therapeutic agents. Further head-to-head comparative studies, particularly including meta-isomers, are warranted to build a more complete picture of the therapeutic potential held within the aminobenzoic acid family.
References
Safety Operating Guide
6-Amino-2-bromo-3-methylbenzoic acid proper disposal procedures
Proper handling and disposal of 6-Amino-2-bromo-3-methylbenzoic acid are critical to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Safety and Disposal Data Summary
The following table summarizes essential information for the safe handling and disposal of this compound, based on data for similar chemical structures.
| Parameter | Information | Citations |
| Chemical Classification | Halogenated organic solid.[1] Although some related compounds are not classified as hazardous, it is best practice to handle as such.[2] | [1][2] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation based on similar compounds.[3][4][5] | [3][4][5] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, lab coat.[4][6][7] Use a respirator if dust is generated.[4][8] | [4][6][7][8] |
| Spill Cleanup | Avoid generating dust.[2][6] Sweep up spilled solid, place in a suitable, closed container for disposal.[6][9] | [2][6][9] |
| Disposal Container | Labeled, sealed, and compatible container for halogenated organic waste.[10][11] | [10][11] |
| Disposal Method | Offer to a licensed chemical waste disposal company.[6] Do not discharge to sewer systems.[7] | [6][7] |
Disposal Protocol for this compound
This step-by-step protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][6]
- Conduct all handling and waste packaging within a chemical fume hood to avoid inhalation of dust.[10]
- Ensure an eyewash station and safety shower are readily accessible.[4][5]
2. Waste Segregation and Collection:
- This compound is a halogenated organic compound and must be segregated from non-halogenated chemical waste.[12][11]
- Collect waste in a designated, properly labeled, and sealable container specifically for "Halogenated Organic Waste".[10][11]
- Do not mix this waste with other waste streams, such as solvents, acids, or bases.[2][12]
3. Container Labeling and Storage:
- Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10]
- Keep the waste container tightly closed except when adding waste.[10][12]
- Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5][10]
4. Final Disposal:
- Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]
- Waste material must be disposed of in accordance with all national and local regulations.[2][8]
- Handle uncleaned, empty containers as you would the product itself and do not reuse them.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Logistical Information for Handling 6-Amino-2-bromo-3-methylbenzoic Acid
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 6-Amino-2-bromo-3-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
When handling this compound, a solid organic compound, the following personal protective equipment is mandatory to ensure personal safety and minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard.[1][2] |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for handling this chemical.[3][4][5] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[1] |
| Foot Protection | Closed-toe Shoes | Substantial shoes that cover the entire foot are required.[1][6] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure that a Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.
-
Verify that an eyewash station and safety shower are in close proximity and are unobstructed.[8]
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][7]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling :
-
Don the appropriate PPE as detailed in the table above.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Avoid direct contact with the skin and eyes.[7] In case of accidental contact, flush the affected area with copious amounts of water.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Immediate Spill Cleanup :
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.[6][7]
-
Waste Segregation : All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][7][9] Do not mix with non-halogenated waste.[9][10]
-
Container Labeling : The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its chemical contents.[9]
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[10] The container must be kept tightly sealed.[10]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Never pour chemical waste down the drain.[6]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical relationship for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 3. leelinework.com [leelinework.com]
- 4. envirotech.com [envirotech.com]
- 5. hsa.ie [hsa.ie]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
